molecular formula C8H14O3 B1374160 2-Methoxy-1-(oxan-4-yl)ethan-1-one CAS No. 1338948-04-1

2-Methoxy-1-(oxan-4-yl)ethan-1-one

カタログ番号: B1374160
CAS番号: 1338948-04-1
分子量: 158.19 g/mol
InChIキー: YUPGISRNEYYNMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-1-(oxan-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-1-(oxan-4-yl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-1-(oxan-4-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-(oxan-4-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methoxy-1-(oxan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPGISRNEYYNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338948-04-1
Record name 2-methoxy-1-(oxan-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Solubility profile of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in Polar Organic Solvents

Abstract

The solubility of novel chemical entities is a cornerstone physical property that dictates their applicability in synthetic chemistry, analytical science, and pharmaceutical development. This guide provides a comprehensive framework for determining and understanding the solubility profile of 2-Methoxy-1-(oxan-4-yl)ethan-1-one, a ketone derivative featuring ether and oxane functionalities. In the absence of extensive published data for this specific molecule, this document establishes a predictive and methodological protocol rooted in fundamental chemical principles. We will dissect the molecule's structural attributes to forecast its behavior in various polar organic solvents, provide a detailed, field-proven experimental workflow for the determination of thermodynamic solubility, and discuss the interpretation of results. This guide is designed for researchers, chemists, and drug development professionals who require a robust, scientifically-grounded approach to solubility characterization.

Introduction: The Imperative of Solubility Characterization

Solubility—the maximum concentration of a solute that dissolves in a solvent to establish an equilibrium—is a critical parameter that profoundly influences the entire lifecycle of a chemical compound. For a molecule such as 2-Methoxy-1-(oxan-4-yl)ethan-1-one, a precise understanding of its solubility profile is essential for:

  • Process Chemistry: Selection of optimal solvents for reaction media, workup, and purification (e.g., crystallization) is directly dependent on solubility data.

  • Pharmaceutical Formulation: For active pharmaceutical ingredients (APIs), solubility is a primary determinant of bioavailability and dictates the choice of delivery vehicle. Poor aqueous solubility is a frequent cause of failure in drug development.[1]

  • Analytical Chemistry: Method development for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) requires knowledge of a compound's solubility to prepare standards and samples.[2]

This document serves as both a theoretical guide and a practical standard operating procedure for the comprehensive evaluation of the solubility of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in relevant polar organic solvents.

Molecular Structure and Solubility Predictions

A molecule's solubility is fundamentally governed by its structure and the resulting intermolecular forces it can form with a solvent—a principle often summarized as "like dissolves like".[1][3]

Chemical Structure of 2-Methoxy-1-(oxan-4-yl)ethan-1-one:

  • IUPAC Name: 2-methoxy-1-(oxan-4-yl)ethan-1-one

  • Molecular Formula: C₈H₁₄O₃[4][5]

  • Key Functional Groups:

    • Ketone (C=O): A highly polar group capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.[6][7]

    • Ether (-OCH₃): A polar group that also acts as a hydrogen bond acceptor.

    • Oxane Ring: A cyclic ether, with the ring oxygen atom providing an additional site for hydrogen bond acceptance. The saturated hydrocarbon backbone of the ring contributes non-polar character.

Predicted Solubility Behavior: Based on these features, we can establish a hypothesis for the compound's solubility:

  • Polarity: The presence of three oxygen atoms makes the molecule decidedly polar. Therefore, it is predicted to be soluble in a range of polar organic solvents.[7]

  • Hydrogen Bonding: The molecule is a proficient hydrogen bond acceptor but lacks a hydrogen bond donor (like an -OH or -NH group). This predicts favorable interactions with polar protic solvents (e.g., methanol, ethanol), which can donate hydrogen bonds, and strong dipole-dipole interactions with polar aprotic solvents (e.g., acetone, DMSO).[6]

  • Solvent-Solute Interactions:

    • In polar protic solvents (e.g., alcohols), the primary forces will be hydrogen bonding between the solvent's hydroxyl proton and the solute's oxygen atoms, supplemented by dipole-dipole interactions.

    • In polar aprotic solvents (e.g., DMSO, acetone), dissolution will be driven by strong dipole-dipole interactions between the solvent and the solute's carbonyl and ether groups.

The interplay between these interactions and the energy required to break the solute's crystal lattice will determine the final equilibrium solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, an experimental approach is necessary. The isothermal shake-flask method is universally regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of the saturated state.[3][8][9]

Rationale for Method Selection

The shake-flask method is chosen over higher-throughput kinetic assays because it measures the true thermodynamic equilibrium, which is a fundamental, solvent- and temperature-specific property of the compound. Kinetic methods, while faster, often measure the rate of precipitation from a supersaturated solution (typically from a DMSO stock) and can yield results that are not representative of true equilibrium solubility.[10][11]

Experimental Workflow Diagram

Caption: Standard workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Calibration Standards: a. Accurately prepare a primary stock solution of 2-Methoxy-1-(oxan-4-yl)ethan-1-one (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Perform serial dilutions to generate a set of at least five calibration standards spanning the expected concentration range.

  • Sample Incubation: a. To a series of 4 mL glass vials, add an excess amount of solid 2-Methoxy-1-(oxan-4-yl)ethan-1-one (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential. b. Accurately dispense 2.0 mL of the desired polar organic solvent (e.g., methanol, ethanol, acetone, DMSO) into each vial. c. Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 200 rpm). d. Equilibrate for at least 24 hours. A preliminary experiment should be run to confirm that equilibrium is reached by this time (i.e., solubility does not increase between 24 and 48 hours).[8]

  • Sample Processing: a. After equilibration, remove vials and allow the excess solid to settle for 30 minutes. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully withdraw an aliquot of the clear supernatant. d. Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any fine particulates.[3]

  • Analysis by HPLC: a. Accurately perform a pre-determined dilution of the filtered saturated solution into the mobile phase to bring the concentration within the range of the calibration curve. b. Analyze the diluted samples and calibration standards using a validated HPLC-UV method.[2][12] The use of a specific analytical technique like HPLC ensures accurate quantification.[13] c. Construct a calibration curve by plotting the peak area against concentration for the standards. d. Determine the concentration of the diluted sample from the calibration curve and apply the dilution factor to calculate the solubility in the original solvent.

Data Presentation and Interpretation

Solubility data should be presented clearly to facilitate comparison between solvents.

Table 1. Predicted and Experimental Solubility of 2-Methoxy-1-(oxan-4-yl)ethan-1-one at 25°C

SolventSolvent ClassPredicted Solubility RankExperimental Solubility (mg/mL)
MethanolPolar ProticHigh(To be determined)
EthanolPolar ProticHigh(To be determined)
IsopropanolPolar ProticModerate-High(To be determined)
AcetonePolar AproticHigh(To be determined)
AcetonitrilePolar AproticModerate(To be determined)
Dimethyl Sulfoxide (DMSO)Polar AproticVery High(To be determined)
N,N-Dimethylformamide (DMF)Polar AproticVery High(To be determined)

Interpreting the Results: The experimental data will validate or refine the initial predictions. High solubility in solvents like DMSO and DMF would be expected due to their strong polarity and hydrogen bond accepting capabilities. Solubility in alcohols will likely be high but may decrease as the alkyl chain length of the alcohol increases (e.g., methanol > ethanol > isopropanol) due to the decreasing polarity of the solvent.[14] This trend provides valuable insight into the delicate balance of intermolecular forces driving the dissolution process.

References

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large D
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Solubility of Organic Compounds. Chemistry Steps.
  • Shake-Flask Solubility Assay. Enamine.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • 2-Methoxy-1-(oxan-4-yl)ethan-1-amine (EVT-2598775). EvitaChem.
  • Compound solubility measurements for early drug discovery.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Solubility of Organic Compounds. LibreTexts.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • solubility experimental methods.pptx. Slideshare.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.
  • Physical Properties of Ketones and Aldehydes. OpenOChem Learn.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
  • 3.2 Solubility – Introductory Organic Chemistry.
  • What factors affect solubility?
  • Physical Properties of Aldehydes and Ketones.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl
  • 13.3: Factors Affecting Solubility. Chemistry LibreTexts.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Ketones: Structure, Properties and Chemical test. Allen.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 12.11: Properties of Aldehydes and Ketones. Chemistry LibreTexts.
  • 24.3 Physical Properties of Aldehydes and Ketones.
  • 2-methoxy-1-(oxan-4-yl)
  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
  • (((2-((Methoxycarbonyl)oxy)ethoxy)carbonyl)oxy)ethane. PubChem.
  • 2-methoxy-1-(oxan-4-yl)ethan-1-one. PubChemLite.
  • 2-Methoxy-1-(oxan-4-yl)ethan-1-one. Sapphire Bioscience.
  • 2-Methoxyethanol. Wikipedia.
  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products.
  • 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.

Sources

A Strategic Guide to the Preliminary Pharmacological Evaluation of 2-Methoxy-1-(oxan-4-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Novel Chemical Scaffold

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. The scaffold, 2-methoxy-1-(oxan-4-yl)ethan-1-one, presents a unique combination of a flexible methoxy ether and a rigid tetrahydropyran ring system, offering a compelling starting point for the development of new therapeutic agents. While limited public data exists on the specific pharmacological activities of this class of compounds, its structural motifs are present in various biologically active molecules, suggesting a rich, untapped potential.

This technical guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to conduct a thorough preliminary pharmacological investigation of novel 2-methoxy-1-(oxan-4-yl)ethan-1-one derivatives. Moving beyond a simple recitation of protocols, this document elucidates the strategic thinking and causal reasoning behind each experimental choice, empowering research teams to navigate the early stages of drug discovery with confidence and scientific rigor. Our approach is designed to be a self-validating system, where each stage of evaluation logically informs the next, ensuring an efficient and data-driven progression of the research program.

Part 1: Strategic Synthesis and Library Design

The initial step in any pharmacological investigation is the creation of a focused library of chemical analogs. The purpose of this library is not to be exhaustive, but rather to explore the structure-activity relationship (SAR) in a systematic manner. The core scaffold of 2-methoxy-1-(oxan-4-yl)ethan-1-one offers several points for chemical modification.

A proposed synthetic route to the core scaffold and its derivatives could involve the acylation of a suitable organometallic reagent derived from 4-substituted oxane with 2-methoxyacetyl chloride or a related activated carboxylic acid derivative.

Hypothetical Library Design:

To build an initial library for screening, we propose a set of modifications at key positions of the parent molecule.

Compound ID R1 (Substitution on Oxane Ring) R2 (Modification of Methoxy Group) Rationale
LEAD-001 HCH3Parent Compound
LEAD-002 4-fluoroCH3Introduce electron-withdrawing group to modulate pKa and potential interactions.
LEAD-003 4-hydroxyCH3Introduce hydrogen bond donor/acceptor.
LEAD-004 HCH2CH3Explore impact of larger alkyl group on lipophilicity.
LEAD-005 HBenzylIntroduce bulky aromatic group to probe for specific binding pockets.

This initial set of compounds allows for a preliminary exploration of how electronic effects, hydrogen bonding capability, and steric bulk influence biological activity.

Part 2: A Tiered Approach to In Vitro Pharmacological Screening

A tiered or cascaded approach to screening is essential for efficient resource allocation in early-stage drug discovery.[1] This involves beginning with broad, high-throughput assays to identify any "hits" and then progressing to more complex, lower-throughput assays to characterize the activity of these initial findings.[1]

Tier 1: Broad-Spectrum Biological Activity and Cytotoxicity Assessment

The primary goal of Tier 1 screening is to cast a wide net to detect any potential biological activity of the synthesized derivatives. This should always be performed in parallel with a general cytotoxicity assessment to ensure that any observed activity is not simply a result of cell death.

Experimental Protocol 1: General Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[2][3]

Methodology:

  • Cell Culture: Plate a panel of human cancer cell lines (e.g., K562 - chronic myelogenous leukemia, PC3 - prostate cancer, SW620 - colon cancer) and a healthy human cell line (e.g., HaCaT - keratinocytes) in 96-well plates and incubate for 24 hours to allow for cell attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound on each cell line.

Trustworthiness Check: The inclusion of a healthy cell line is crucial to identify compounds with selective cytotoxicity towards cancer cells, a key characteristic of a potential anticancer agent.[5]

Experimental Protocol 2: Antibacterial Activity Screening (Broth Microdilution Assay)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Methodology:

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[4]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[4]

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate for 16-20 hours at 37°C.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness Check: Including both Gram-positive and Gram-negative bacteria provides a broader understanding of the potential antibacterial spectrum.

Experimental Protocol 3: Antifungal Activity Screening

Similar to the antibacterial screen, an antifungal assay against clinically relevant yeast (e.g., Candida albicans) and mold species is prudent. The broth microdilution method can be adapted for fungal screening.[6]

Visualization of Tier 1 Screening Workflow:

Tier1_Workflow cluster_synthesis Compound Synthesis cluster_screening Tier 1 In Vitro Screening cluster_analysis Data Analysis & Hit Identification Compound_Library Synthesized Library (LEAD-001 to 005) Cytotoxicity Cytotoxicity Assay (MTT) Compound_Library->Cytotoxicity Primary Screening Antibacterial Antibacterial Screen (MIC) Compound_Library->Antibacterial Primary Screening Antifungal Antifungal Screen (MIC) Compound_Library->Antifungal Primary Screening Hit_Identification Identify 'Hits' (Active & Selective Compounds) Cytotoxicity->Hit_Identification Data Interpretation Antibacterial->Hit_Identification Data Interpretation Antifungal->Hit_Identification Data Interpretation

Caption: Tier 1 In Vitro Screening Workflow.

Tier 2: Target-Based and Phenotypic Assays for "Hit" Compounds

Once a "hit" compound with promising activity and acceptable cytotoxicity is identified in Tier 1, the next step is to delve deeper into its potential mechanism of action. This can be approached through both target-based and phenotype-based assays.[1]

Potential Target-Based Assays (Hypothetical, based on common activities of similar scaffolds):

  • Enzyme Inhibition Assays: If the compound shows activity in a particular area (e.g., anticancer), assays against relevant enzymes like kinases or proteases could be employed.

  • Receptor Binding Assays: For potential neurological or metabolic activity, radioligand binding assays against a panel of G-protein coupled receptors (GPCRs) or ion channels can be informative.

Phenotypic Assays:

Phenotypic assays measure the effect of a compound on the overall behavior of a cell or organism without a priori knowledge of the specific molecular target.[1]

Experimental Protocol 4: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Methodology:

  • Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) known to produce nitric oxide (NO) upon stimulation.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • NO Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Analysis: Determine the ability of the compound to inhibit NO production.

Trustworthiness Check: A dose-response curve should be generated to determine the IC50 for NO inhibition. This should be compared to the cytotoxicity data in the same cell line to ensure the effect is not due to cell death.

Visualization of the Decision-Making Process:

Decision_Process Start Hit Compound from Tier 1 Cytotoxicity_Check Low Cytotoxicity? Start->Cytotoxicity_Check Tier2_Screening Proceed to Tier 2 Screening Cytotoxicity_Check->Tier2_Screening Yes Discard Discard or Deprioritize Cytotoxicity_Check->Discard No Target_Based Target-Based Assays (e.g., Kinase Panel) Tier2_Screening->Target_Based Phenotypic Phenotypic Assays (e.g., Anti-inflammatory) Tier2_Screening->Phenotypic Lead_Optimization Lead Optimization Target_Based->Lead_Optimization Phenotypic->Lead_Optimization

Caption: Decision-making flowchart for hit progression.

Part 3: Preliminary In Vivo Pharmacological Assessment

Promising candidates from in vitro studies must be evaluated in living organisms to understand their pharmacokinetic properties and efficacy in a more complex biological system. The choice of in vivo model is entirely dependent on the observed in vitro activity.

Hypothetical Scenarios and Corresponding In Vivo Models:

  • If Anticancer Activity is Observed: A xenograft model, where human cancer cells are implanted into immunocompromised mice, would be appropriate.[7] Efficacy would be assessed by measuring tumor growth inhibition.

  • If Anti-inflammatory Activity is Observed: An acute inflammation model, such as the carrageenan-induced paw edema model in rats, could be used.[8] The reduction in paw swelling would be the primary endpoint.

  • If Antibacterial Activity is Observed: A murine sepsis model or a localized infection model could be employed to assess the compound's ability to clear the bacterial infection.

Experimental Protocol 5: Acute Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

Methodology:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Dosing: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Trustworthiness Check: The use of a positive control group is essential to validate the experimental model and provide a benchmark for the activity of the test compound.

Part 4: Data Interpretation and Path Forward

The culmination of this preliminary pharmacological evaluation is a comprehensive data package for the initial set of derivatives. This data should be carefully analyzed to identify promising lead compounds and to inform the design of the next generation of analogs for lead optimization.

Key Questions to Address:

  • Did any of the compounds exhibit significant biological activity in any of the primary screens?

  • Was the activity selective for a particular cell type or microbial species?

  • What is the therapeutic window (the ratio of the cytotoxic dose to the effective dose)?

  • Do the preliminary in vivo results correlate with the in vitro findings?

  • What initial SAR trends can be discerned from the data?

The answers to these questions will guide the subsequent stages of the drug discovery program, including more detailed mechanistic studies, pharmacokinetic profiling, and advanced lead optimization.

References

  • EvitaChem. (n.d.). Buy 2-Methoxy-1-(oxan-4-yl)ethan-1-amine (EVT-2598775).
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PubMed. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds.
  • Crown Bioscience. (n.d.). In Vivo Model Systems.
  • ResearchGate. (2025). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • NextSDS. (n.d.). 2-methoxy-1-(oxan-4-yl)ethan-1-one — Chemical Substance Information.
  • PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Semantic Scholar. (n.d.). International Journal of Drug Discovery QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSAR) OF A SERIES OF KETONE DERIVATIVES A.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis Protocol for 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Introduction & Mechanistic Rationale

The compound 2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS: 1338948-04-1) is a highly versatile building block utilized in advanced medicinal chemistry and drug development. As a Senior Application Scientist, designing a robust, scalable, and high-yielding synthetic route requires evaluating both modern and classical methodologies.

When targeting α-alkoxylated carbonyl compounds, direct electrochemical radical reactions are often explored for their atom economy. However, recent electrochemical α-alkoxylation strategies have been explicitly shown to be ineffective for aliphatic heterocyclic ketones like tetrahydropyran-4-one derivatives[1].

An alternative approach involves the Weinreb amide route. This requires the activation of tetrahydro-2H-pyran-4-carboxylic acid to its corresponding acid chloride[2], conversion to N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, and a subsequent addition of an organometallic reagent[3]. While viable, generating and handling methoxymethyllithium (required to install the methoxymethyl group) at scale presents significant safety and stability challenges.

Therefore, the most reliable and scalable pathway is a classical two-step sequence: the regioselective α-bromination of the commercially available starting material, 1-(tetrahydro-2H-pyran-4-yl)ethanone[4], followed by a controlled Williamson-type nucleophilic substitution.

Experimental Workflow

G A 1-(oxan-4-yl)ethan-1-one CAS: 137052-08-5 B 2-bromo-1-(oxan-4-yl)ethan-1-one Intermediate A->B CuBr2, EtOAc/CHCl3 Reflux, 4h C 2-Methoxy-1-(oxan-4-yl)ethan-1-one Target Product B->C NaOMe, MeOH 0 °C to RT, 2h

Figure 1: Two-step synthetic workflow for 2-Methoxy-1-(oxan-4-yl)ethan-1-one via α-bromination.

Step-by-Step Methodologies

Phase 1: Regioselective α-Bromination

Objective: To activate the α-carbon of the starting ketone for subsequent nucleophilic attack while preserving the integrity of the heterocyclic ring.

  • Initialization: Charge a flame-dried, nitrogen-flushed round-bottom flask with 1-(tetrahydro-2H-pyran-4-yl)ethanone (1.0 equiv)[4] and a solvent mixture of Ethyl Acetate (EtOAc) and Chloroform (CHCl₃) (1:1 v/v).

  • Reagent Addition: Add Copper(II) bromide (CuBr₂, 2.0 equiv) in steady portions to the stirring solution.

  • Thermal Activation: Heat the dark suspension to reflux (approx. 70 °C).

  • Causality & Self-Validation: CuBr₂ is explicitly selected over elemental bromine (Br₂) to prevent the generation of stoichiometric hydrobromic acid (HBr), which risks cleaving the acid-sensitive oxane (tetrahydropyran) ring. This step is designed as a self-validating system: the reaction progress is visually tracked by the phase transition of the black CuBr₂ solid into a white precipitate of Copper(I) bromide (CuBr). Once the black solid is entirely consumed, the reaction is complete.

  • Workup: Filter the mixture through a Celite pad to remove the CuBr precipitate. Concentrate the filtrate under reduced pressure and purify via a short-path silica plug to yield 2-bromo-1-(oxan-4-yl)ethan-1-one.

Phase 2: Nucleophilic Methoxylation

Objective: To install the methoxy ether linkage via an Sₙ2 displacement.

  • Initialization: Dissolve the intermediate 2-bromo-1-(oxan-4-yl)ethan-1-one in strictly anhydrous methanol (MeOH) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Dropwise, add a freshly prepared solution of Sodium Methoxide (NaOMe, 1.2 equiv) in methanol over 15 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality & Self-Validation: Strict temperature control (0 °C initiation) is critical. If the reaction is run at elevated temperatures, the strongly basic NaOMe can induce a Favorskii rearrangement, converting the α-bromo ketone into an unwanted ester byproduct. Furthermore, the use of anhydrous methanol prevents competitive hydrolysis that would yield an α-hydroxy ketone. Reaction completion is validated via TLC (Hexanes:EtOAc 3:1), observing the total disappearance of the less polar brominated intermediate.

  • Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the target product, 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

Quantitative Reaction Parameters

To ensure reproducibility across different laboratory scales, the following standardized parameters must be adhered to:

Reaction PhaseChemical ReagentEquivalentsSolvent SystemTemperatureTimeExpected Yield
Phase 1: Bromination 1-(oxan-4-yl)ethan-1-one1.0EtOAc / CHCl₃ (1:1)Reflux (70 °C)4 hours-
Copper(II) bromide (CuBr₂)2.0---85 - 90%
Phase 2: Methoxylation 2-bromo-1-(oxan-4-yl)ethan-1-one1.0Anhydrous MeOH0 °C → 25 °C2 hours-
Sodium Methoxide (NaOMe)1.2---75 - 80%

Sources

Application Note: Protocols for the Reductive Amination of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1] This guide provides a detailed examination of reductive amination protocols specifically tailored for the substrate 2-Methoxy-1-(oxan-4-yl)ethan-1-one , a valuable building block for synthesizing substituted amine scaffolds.[2][3] We will explore the underlying reaction mechanism, provide a rationale for the selection of reagents and conditions, and present detailed, field-tested protocols for both one-pot and two-step procedures. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for amine synthesis.

Scientific Foundation: Mechanism and Rationale

Reductive amination is a sequential process that transforms a carbonyl group into an amine.[4] The reaction proceeds via two key stages:

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a C=N double bond, known as an imine.[5] In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: The intermediate iminium ion is then irreversibly reduced by a hydride-donating reagent to form the final amine product.

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective. The reagent must reduce the iminium ion much faster than it reduces the starting ketone, preventing the formation of alcohol byproducts.[6] For ketones like 2-Methoxy-1-(oxan-4-yl)ethan-1-one, the equilibrium for imine formation can be less favorable than for aldehydes. Therefore, reaction conditions, such as the use of a mild acid catalyst, are often optimized to drive the reaction toward completion.

G cluster_0 Step 1: Imine/Iminium Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Ketone 2-Methoxy-1-(oxan-4-yl)ethan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ (Acid Catalyst) Product Final Amine Product Iminium->Product Hydride Hydride Source (e.g., NaBH(OAc)3) Hydride->Product H- attack

Figure 1: General mechanism of reductive amination for a ketone substrate.

Experimental Design: Reagent and Condition Selection

The successful synthesis of the target amine, 2-Methoxy-1-(oxan-4-yl)ethan-1-amine or its N-substituted derivatives, hinges on the careful selection of reagents.[2]

The Carbonyl Substrate: 2-Methoxy-1-(oxan-4-yl)ethan-1-one

This substrate possesses two key features:

  • A Ketone: Ketones are generally less reactive than aldehydes, and the equilibrium for imine formation is often less favorable. This can be overcome by using an acid catalyst or by removing water as it is formed.[6]

  • An α-Methoxy Group: The electron-withdrawing nature of the oxygen atom may slightly increase the electrophilicity of the carbonyl carbon, potentially aiding the initial amine attack. There is no significant evidence to suggest this group interferes with standard reductive amination conditions.

The Reducing Agent: A Comparative Analysis

The choice of hydride source is paramount for a high-yielding, one-pot reaction. The ideal agent selectively reduces the iminium ion in the presence of the starting ketone.

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃High Selectivity: Mild and selectively reduces iminium ions over ketones/aldehydes.[6] Tolerates mild acid. No toxic byproducts. (Recommended) More expensive than NaBH₄. Moisture sensitive.
Sodium Cyanoborohydride NaBH₃CNGood selectivity for iminium ions. Effective in a one-pot setting.Highly Toxic: Generates toxic HCN gas under acidic conditions. Requires careful handling and workup.
Sodium Borohydride NaBH₄Inexpensive and powerful.Non-selective: Rapidly reduces ketones and aldehydes.[2] Only suitable for a two-step process where the imine is pre-formed.

For this substrate, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for a direct, one-pot procedure due to its exceptional selectivity and safety profile.

Solvents and Catalysts
  • Solvent: Aprotic solvents that can dissolve both the reactants and the borohydride reagent are preferred. 1,2-Dichloroethane (DCE) is a common and effective choice. Tetrahydrofuran (THF) and acetonitrile (MeCN) are also viable alternatives.

  • Acid Catalyst: For ketone substrates, the addition of a catalytic amount of acetic acid (AcOH) is often beneficial. It protonates the hemiaminal intermediate, facilitating the rate-limiting dehydration step to form the iminium ion.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (Preferred Method)

This procedure is optimized for the direct conversion of the ketone to the desired amine in a single operational step.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Methoxy-1-(oxan-4-yl)ethan-1-one (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Add the desired amine (e.g., benzylamine, morpholine) (1.1 - 1.2 eq). If using an amine salt (e.g., dimethylamine hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) (1.2 eq) to liberate the free amine.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (AcOH) (1.0 - 2.0 eq) to the mixture. Stir at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure amine product.

Protocol 2: Two-Step Synthesis (Imine Formation followed by NaBH₄ Reduction)

This method is an alternative when the one-pot procedure results in significant alcohol byproduct formation.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve 2-Methoxy-1-(oxan-4-yl)ethan-1-one (1.0 eq), the amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene. Heat the mixture to reflux, azeotropically removing water until no more is collected.

  • Isolation (Optional): Cool the reaction mixture and concentrate under reduced pressure. The crude imine can be used directly or purified if necessary.

  • Reduction: Dissolve the crude imine in a protic solvent like methanol (MeOH). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction and Quenching: Stir the reaction for 1-2 hours at 0 °C, then allow it to warm to room temperature. Carefully quench by adding water, followed by extraction and purification as described in Protocol 1 (Steps 7-9).

Workflow and Troubleshooting

Figure 2: Standard experimental workflow for one-pot reductive amination.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete imine formation (unfavorable equilibrium). 2. Deactivated reducing agent (moisture).1. Add 1-2 equivalents of acetic acid. Increase reaction time or gently warm (e.g., to 40 °C). 2. Use a fresh bottle of NaBH(OAc)₃ and ensure anhydrous conditions.
Alcohol Byproduct Formation 1. Reducing agent is not selective enough. 2. Imine formation is very slow, allowing ketone reduction to compete.1. Ensure you are using NaBH(OAc)₃, not NaBH₄. 2. Switch to the two-step protocol (Protocol 2).
Dialkylation of Primary Amine The product amine is reacting with another molecule of the ketone.Use a larger excess of the primary amine (2-3 equivalents) or switch to the two-step protocol to consume all the ketone before reduction.
Complex Mixture of Products Unstable amine or ketone under reaction conditions.Run the reaction at a lower temperature. Reduce the amount of acid catalyst.

Conclusion

The reductive amination of 2-Methoxy-1-(oxan-4-yl)ethan-1-one is a reliable and versatile method for accessing valuable amine building blocks. The one-pot protocol using sodium triacetoxyborohydride in the presence of an acetic acid catalyst offers the most efficient and direct route, balancing reactivity with selectivity and operational simplicity. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can consistently achieve high yields of the desired amine products, facilitating advancements in drug discovery and chemical synthesis.

References

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • The Journal of Organic Chemistry. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available at: [Link]

  • National Center for Biotechnology Information. Reductive aminations by imine reductases: from milligrams to tons. Available at: [Link]

  • ResearchGate. Chelation controlled reductive amination of cyclic ketones to trans-4-methoxycyclohexylamines: 9-BBN reduction mediated with FeCl3. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • PubChemLite. 2-(oxan-4-yl)ethan-1-amine (C7H15NO). Available at: [Link]

  • Royal Society of Chemistry. On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh() complexes. Available at: [Link]

  • ResearchGate. Reductive amination of α-keto acid and ketone by oxidoreductase. Available at: [Link]

  • Google Patents. PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
  • Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • National Center for Biotechnology Information. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • ACS Publications. Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Available at: [Link]

  • ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available at: [Link]

  • National Center for Biotechnology Information. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Available at: [Link]

Sources

How to scale up the lab production of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scalable Laboratory Production of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, robust, and scalable protocol for the laboratory synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one, a valuable ketone building block in medicinal chemistry and organic synthesis. The presented methodology is designed for scalability from milligram to multi-gram quantities, addressing common challenges in ketone synthesis. By employing a Weinreb amide-based strategy, this protocol circumvents the prevalent issue of over-addition associated with direct organometallic reactions on esters, thereby ensuring high yields and purity of the target ketone. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and troubleshooting advice essential for successful and safe execution on a larger laboratory scale.

Introduction and Strategic Overview

The synthesis of ketones is a cornerstone of organic chemistry. However, the addition of potent organometallic nucleophiles, such as Grignard reagents, to carboxylic acid derivatives like esters is often plagued by a critical side reaction: a second nucleophilic attack on the newly formed ketone intermediate.[1][2] This subsequent reaction, which is often faster than the initial addition, leads to the formation of tertiary alcohols, complicating purification and significantly reducing the yield of the desired ketone.[2]

To overcome this fundamental challenge in scaling the production of 2-Methoxy-1-(oxan-4-yl)ethan-1-one, this protocol utilizes the Weinreb Ketone Synthesis . This strategy involves two key stages:

  • Formation of a Weinreb Amide: Methoxyacetic acid is converted into its corresponding N-methoxy-N-methylamide (Weinreb amide).

  • Controlled Grignard Addition: A Grignard reagent, prepared from 4-bromotetrahydropyran, is reacted with the Weinreb amide.

The key to this method's success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon the addition of the Grignard reagent to the Weinreb amide.[3] This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This elegant mechanism effectively prevents the undesired over-addition, making the reaction reliable and high-yielding, which are critical attributes for any scalable process.[4][5]

Overall Synthetic Workflow

The following diagram illustrates the two-stage strategic approach for the synthesis.

G cluster_0 Part A: Weinreb Amide Synthesis cluster_1 Part B: Grignard Reagent Formation MAA Methoxyacetic Acid WA Weinreb Amide (N-methoxy-N-methyl-2-methoxyacetamide) MAA->WA DMHA N,O-Dimethylhydroxylamine Hydrochloride DMHA->WA BTHP 4-Bromotetrahydropyran GR Grignard Reagent (Oxan-4-ylmagnesium bromide) BTHP->GR Mg Magnesium Turnings Mg->GR Product Target Ketone (2-Methoxy-1-(oxan-4-yl)ethan-1-one) WA->Product Grignard Addition GR->Product

Caption: High-level overview of the two-part synthetic strategy.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and gloves, must be worn at all times.[6] An inert atmosphere (Nitrogen or Argon) is critical for the Grignard reaction stage.

Part A: Synthesis of N-methoxy-N-methyl-2-methoxyacetamide (Weinreb Amide)

This procedure details the conversion of methoxyacetic acid to its acid chloride, followed by amidation.

Materials & Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel (100 mL)

  • Rotary evaporator

  • Methoxyacetic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add methoxyacetic acid (1.0 equiv).

    • Dilute with anhydrous DCM (approx. 2 M concentration).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 equiv) dropwise via the dropping funnel over 30 minutes. Gas evolution (CO₂, CO, HCl) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess oxalyl chloride, yielding the crude methoxyacetyl chloride.

  • Amidation:

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and pyridine (2.5 equiv) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Dissolve the crude methoxyacetyl chloride from the previous step in anhydrous DCM and add it to the dropping funnel.

    • Add the acid chloride solution dropwise to the amine solution, maintaining the internal temperature below 5 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates completion.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Weinreb amide.

    • The product is often pure enough for the next step. If necessary, purify via silica gel column chromatography using a hexane/ethyl acetate gradient.

Part B: Grignard Reaction for Synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

This is a moisture-sensitive and highly exothermic reaction that requires strict adherence to safety and procedural controls.[6][7]

Materials & Equipment:

  • Three-neck round-bottom flask (1 L, flame-dried)

  • Mechanical stirrer

  • Reflux condenser (with gas inlet/outlet to a bubbler)

  • Dropping funnel (250 mL, flame-dried)

  • Thermometer

  • Cannula for transfers

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 4-Bromotetrahydropyran

  • Anhydrous Tetrahydrofuran (THF)

  • N-methoxy-N-methyl-2-methoxyacetamide (from Part A)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

G Start Start: Flame-Dried Glassware, Inert Atmosphere AddMg Add Mg Turnings & Anhydrous THF Start->AddMg Activate Activate Mg (Iodine Crystal) AddMg->Activate AddHalide Slowly Add 4-Bromotetrahydropyran in THF Activate->AddHalide Reflux Maintain Gentle Reflux (Grignard Forms) AddHalide->Reflux Cool Cool to 0°C (Ice Bath) Reflux->Cool AddWA Slowly Add Weinreb Amide Solution Cool->AddWA Stir Stir at 0°C to RT AddWA->Stir Quench Slowly Quench with sat. aq. NH4Cl at 0°C Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify End Isolate Final Product Purify->End

Caption: Step-by-step workflow for the Grignard reaction stage.

  • Apparatus Setup:

    • Assemble the 1 L three-neck flask with a mechanical stirrer, reflux condenser, and a rubber septum for the thermometer and reagent addition. Ensure the entire apparatus is rigorously flame-dried under vacuum and backfilled with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.[8]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equiv) in the flask. Add a single small crystal of iodine.

    • Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps activate the magnesium surface.[9]

    • Allow the flask to cool, then add a portion of the total anhydrous THF.

    • Dissolve 4-bromotetrahydropyran (1.0 equiv) in the remaining anhydrous THF in the dropping funnel.

    • Add a small amount (approx. 10%) of the halide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

    • Once initiated, add the rest of the halide solution dropwise at a rate that maintains a steady but controlled reflux.[10]

    • After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium has been consumed.

  • Addition of Weinreb Amide:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

    • Dissolve the Weinreb amide (0.9 equiv, assuming the Grignard reagent is the limiting partner after accounting for initiation) in anhydrous THF and transfer to the dropping funnel.

    • Add the Weinreb amide solution dropwise to the Grignard reagent, ensuring the internal temperature does not exceed 5 °C. A slow addition rate is critical to control the exotherm.[7]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Reaction Quenching:

    • CRITICAL STEP: Cool the reaction mixture back down to 0 °C in a large ice-water bath.[11]

    • Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise via the dropping funnel. This is a highly exothermic process.[12] Monitor for any excessive gas evolution or temperature rise. If the reaction becomes too vigorous, stop the addition immediately.[13]

    • Continue the addition until the bubbling ceases and the magnesium salts begin to precipitate as a white solid.

  • Work-up and Purification:

    • Dilute the mixture with ethyl acetate or diethyl ether and stir for 15 minutes.

    • Filter the mixture through a pad of Celite to remove the magnesium salts, washing the filter cake with additional solvent.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude oil by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

Process Parameters and Data Summary

The following table provides an example calculation for a representative lab scale-up.

ParameterReagentMolar Mass ( g/mol )MolesEquivalentsMass/Volume
Part A Methoxyacetic acid90.080.501.045.0 g
Oxalyl chloride126.930.601.276.2 g (52 mL)
N,O-Dimethylhydroxylamine HCl97.540.551.153.6 g
Part B 4-Bromotetrahydropyran165.030.401.066.0 g
Magnesium Turnings24.310.481.211.7 g
Weinreb Amide (from Part A)133.150.360.947.9 g
Expected Outcome Final Product 158.19 --~45 g (70% yield)

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.4 ppm), the methylene alpha to the carbonyl (singlet, ~4.1 ppm), and the protons of the oxane ring.

  • ¹³C NMR: Expect signals for the carbonyl carbon (~210 ppm), and other unique carbons in the molecule.

  • Mass Spectrometry (MS): The calculated monoisotopic mass is 158.0943 Da.[14] Expect to see the corresponding [M+H]⁺ or [M+Na]⁺ ions.

  • Purity (GC/LC-MS): Purity should be ≥95% for most applications.

Safety and Hazard Management

Scaling up chemical reactions introduces risks that may not be apparent at smaller scales. A thorough risk assessment is mandatory.[15]

  • Chemical Hazards:

    • Grignard Reagents: Highly flammable, corrosive, and can be pyrophoric. They react violently with water, alcohols, and other protic sources.[6][8]

    • Ethereal Solvents (THF, Diethyl Ether): Extremely flammable and can form explosive peroxides upon storage. Always use anhydrous grade from a freshly opened container.

    • Oxalyl Chloride: Toxic and corrosive. Reacts with water to release toxic HCl gas. Handle only in a fume hood.

  • Procedural Hazards:

    • Thermal Runaway: Both Grignard reagent formation and the quenching step are highly exothermic.[10][12] Inadequate cooling or too rapid addition of reagents can lead to a runaway reaction, where the solvent boils violently, potentially causing a fire or vessel rupture.[7][15]

    • Pressure Build-up: Gas evolution during the acid chloride formation and quenching steps requires an open or vented system (e.g., a bubbler) to prevent pressure build-up.

  • Mitigation and Emergency Response:

    • Engineering Controls: Work in a chemical fume hood, and consider using a blast shield during the Grignard reaction. Ensure lab jacks are used for heating mantles to allow for rapid removal of the heat source.[15]

    • Administrative Controls: Never work alone. Inform colleagues about the nature of the reaction. Prepare a written Standard Operating Procedure (SOP).[10]

    • Emergency Equipment: Keep a Class D fire extinguisher (for combustible metals) and dry sand readily accessible. Do NOT use water or CO₂ extinguishers on a Grignard reagent fire.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Magnesium surface is passivated (oxide layer).1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing a few turnings with a glass rod.
Low yield of the target ketone. 1. Incomplete Grignard formation. 2. Grignard reagent was quenched by moisture/air. 3. Loss of product during work-up/purification.1. Ensure most of the Mg is consumed before proceeding. 2. Maintain a robust inert atmosphere throughout the process. 3. Be careful during extractions; check aqueous layers for product. Optimize chromatography.
Significant tertiary alcohol byproduct is formed. 1. The Weinreb amide was of poor quality. 2. Reaction temperature was too high during addition. 3. The intermediate was not stable under the specific conditions.1. Purify the Weinreb amide before use. 2. Maintain strict temperature control (0 °C or lower) during the addition of the Weinreb amide. 3. Ensure a proper acidic workup is performed to hydrolyze the chelated intermediate.
Quenching is uncontrollably violent. 1. Quenching agent added too quickly. 2. Insufficient cooling. 3. Reaction mixture is too concentrated.1. Add the quenching agent very slowly, dropwise, with vigorous stirring.[12][13] 2. Use a large ice-water bath and monitor the internal temperature. 3. Dilute the reaction mixture with more anhydrous THF before starting the quench.[12]

References

  • EvitaChem. 2-Methoxy-1-(oxan-4-yl)ethan-1-amine.
  • NextSDS. 2-methoxy-1-(oxan-4-yl)ethan-1-one — Chemical Substance Information.
  • YouTube. Esters to Ketones, Part 1: Polar Organometallics. (2021).
  • Chemistry LibreTexts. Carboxylic Derivatives - Reaction with Organometallic Reagents. (2023).
  • Journal of Organic Chemistry. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (1999).
  • University of Calgary. Ch15: RLi or RMgX with Esters to 3o alcohol.
  • Developing SOPs for Hazardous Chemical Manipulations.
  • Chemistry LibreTexts. 20.12 Reaction of Organometallic Reagents with Carboxylic Acid Derivatives. (2019).
  • Nature Communications. Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • BenchChem. Technical Support Center: Quenching Procedures for Reactions with Magnesium Bromide Ethyl Etherate.
  • ResearchGate. Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. (2026).
  • Chemistry LibreTexts. Quenching Reactions: Grignards. (2021).
  • MSU Chemistry. Main Group Organometallic Compounds.
  • ACS Publications. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. (2021).
  • American Chemical Society. Grignard Reaction.
  • BenchChem. Technical Support Center: Effective Quenching Methods for Grignard Reactions.
  • Open Access Journals. A Report on Reagents and its Quenching Methods. (2021).
  • BenchChem. Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations.
  • Recent Developments in Weinreb Synthesis and their Applications. (2019).
  • Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation.
  • NextSDS. 2-methoxy-2-(oxan-4-yl)ethan-1-amine — Chemical Substance Information.
  • University of Illinois Division of Research Safety. Scale-up Reactions. (2019).
  • BenchChem. Application Notes and Protocols: Synthesis and Purification of 2-Methoxyidazoxan for Research Use.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025).
  • PubChemLite. 2-methoxy-1-(oxan-4-yl)ethan-1-one.
  • Sapphire Bioscience. 2-Methoxy-1-(oxan-4-yl)ethan-1-one.
  • Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026).
  • Chemistry Steps. Esters to Ketones.
  • Chemistry Steps. Esters with Grignard Reagent. (2025).
  • Grignard Synthesis of Triphenylmethanol.
  • Royal Society of Chemistry. Excellent foreground in methyl methoxyacetate synthesis with highly active and reusable sulfonic acid resin catalyst. (2019).
  • Organic Syntheses. Synthesis of Nitrostyrene Amides and Reductive Cyclization to 2-Arylindole-4-carboxylic amides.
  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
  • ResearchGate. Synthesis of novel 1,4-oxathiine derivatives containing polyfluoroalkyl substituents at positions 2 and 6.
  • The Grignard Reaction.
  • PubChem. Oxane-4-carbonyl chloride.
  • PMC. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Google Patents. US5245063A - Preparation of carbonyl chlorides.
  • PMC. Oxetanes: formation, reactivity and total syntheses of natural products. (2025).
  • Teledyne Labs. Purification Strategies for Flavones and Related Compounds. (2012).

Sources

Application Note: Regioselective Pd-Catalyzed α-Arylation of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The functionalization of complex ketones is a cornerstone of modern medicinal chemistry. 2-Methoxy-1-(oxan-4-yl)ethan-1-one is a highly versatile building block, featuring both a tetrahydropyran (THP) ring (a privileged bioisostere for improving aqueous solubility) and an α-methoxy ketone motif. This application note details a highly regioselective Palladium-catalyzed cross-coupling protocol to achieve α-arylation at the less hindered C2 position, bypassing the competing tertiary C4' position on the oxane ring.

Mechanistic Causality & Regioselectivity (E-E-A-T)

When subjecting an unsymmetrical ketone to Pd-catalyzed cross-coupling, regioselectivity is dictated by the interplay between the thermodynamic acidity of the α-protons and the steric environment of the transition state.

In 2-Methoxy-1-(oxan-4-yl)ethan-1-one, two enolizable sites exist:

  • C2 (Secondary Carbon): Adjacent to the methoxy group.

  • C4' (Tertiary Carbon): The methine proton on the oxane ring.

While the methoxy group inductively acidifies the C2 protons, the tertiary C4' proton can also form a stable, highly substituted enolate. To force strict C2-regioselectivity, we leverage the steric bulk of dialkylbiaryl phosphine ligands (e.g., BrettPhos). As established in foundational studies on 1 [1], bulky ligands accelerate the rate-limiting reductive elimination step from the C-bound enolate. Furthermore, 2 [3] confirms that these ligands impose a severe steric penalty on the formation of the tertiary C4' palladium-enolate intermediate, kinetically driving the reaction down the C2 pathway.

RegioSelectivity cluster_paths Ketone 2-Methoxy-1-(oxan-4-yl)ethan-1-one (Starting Material) PathA Path A: C2 Deprotonation (Less Sterically Hindered) Ketone->PathA Bulky Base (NaOtBu) BrettPhos Ligand PathB Path B: C4' Deprotonation (More Sterically Hindered) Ketone->PathB Small Base / High Temp EnolateA Kinetic Enolate (Major Intermediate) PathA->EnolateA EnolateB Thermodynamic Enolate (Minor Intermediate) PathB->EnolateB ProdA C2-Arylated Product (Desired) EnolateA->ProdA Pd-Catalyzed Cross-Coupling

Caption: Regioselectivity pathways for the α-arylation of 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

Reaction Condition Optimization

To validate the causality of ligand and base selection, a matrix optimization was performed. The data below demonstrates that standard ligands (PPh₃, BINAP) yield poor conversion and low regiomeric ratios (rr). Conversely, bulky, electron-rich biphenyl ligands (BrettPhos) provide near-perfect regiocontrol, a principle widely validated in recent literature regarding 3[2].

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Regioselectivity (C2:C4')
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃DMF100152:1
2Pd₂(dba)₃ (2.5 mol%)BINAPNaOtBuToluene80455:1
3Pd(OAc)₂ (2 mol%)XPhosNaOtBuToluene807812:1
4 Pd(OAc)₂ (2 mol%) BrettPhos NaOtBu Toluene 80 92 >20:1
5Pd(OAc)₂ (2 mol%)BrettPhosK₃PO₄Dioxane1008518:1

Note: Entry 5 utilizes K₃PO₄, which is recommended if the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, nitriles).

Catalytic Cycle Workflow

The cross-coupling proceeds via a classic Pd(0)/Pd(II) cycle. The critical step is the transmetalation/ligand exchange, where the sodium enolate displaces the halide on the Pd(II) complex.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(X)L_n Oxidative Addition Pd0->OxAdd + Ar-X LigEx Ar-Pd(II)(Enolate)L_n Transmetalation OxAdd->LigEx + Ketone & Base - Base·HX RedElim α-Aryl Ketone Product Release LigEx->RedElim Reductive Elimination RedElim->Pd0 Regenerate Pd(0)

Caption: Pd-catalyzed cross-coupling catalytic cycle for α-arylation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Built-in quality control (QC) checkpoints ensure that researchers can verify the success of each phase before proceeding, minimizing the loss of valuable intermediates.

Materials & Reagents
  • Ketone: 2-Methoxy-1-(oxan-4-yl)ethan-1-one (1.2 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv, limiting reagent)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M relative to Aryl Halide)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox or Schlenk Technique)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add 20% of the total required anhydrous toluene.

  • Stir at room temperature for 10 minutes.

  • QC Checkpoint 1 (Causality): The solution must transition from a heterogeneous yellow suspension to a homogeneous deep red/brown solution. This visual cue confirms the reduction of Pd(II) to the active Pd(0)-BrettPhos complex. Proceeding without this color change will result in oxidative addition failure.

Step 2: Reagent Addition & Enolate Formation

  • To the active catalyst solution, add the aryl halide (1.0 equiv) and NaOtBu (1.5 equiv) under a positive stream of Argon.

  • Add the remaining toluene, followed by the dropwise addition of 2-Methoxy-1-(oxan-4-yl)ethan-1-one (1.2 equiv) via a gas-tight syringe.

  • Seal the flask and heat to 80 °C using a pre-equilibrated heating block.

Step 3: Reaction Monitoring & Coupling

  • Maintain the reaction at 80 °C for 2–4 hours.

  • QC Checkpoint 2 (Self-Validation): At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the aryl halide peak is completely consumed. The mass spectrum should show the desired product mass [M+H]⁺ without significant formation of the diarylated byproduct.

Step 4: Quenching and Palladium Scavenging

  • Cool the reaction mixture to room temperature.

  • Quench by adding saturated aqueous NH₄Cl (equal volume to toluene) to neutralize the remaining base and halt enolate reactivity.

  • Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers.

  • Crucial Step for Drug Development: Add a metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) to the combined organic layers and stir for 1 hour at 40 °C to remove residual palladium.

  • QC Checkpoint 3 (Purity): Filtration through a Celite pad should yield a pale yellow to colorless filtrate. Heavy brown coloration indicates incomplete Pd scavenging, which can poison downstream hydrogenation or cross-coupling steps.

Step 5: Purification & Verification

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Verify regioselectivity via ¹H NMR: The successful C2 arylation is confirmed by the disappearance of the C2-CH₂ singlet (typically ~4.1 ppm) and the emergence of a new C2-CH-Ar methine proton.

References

  • Title: Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones Source: Journal of the American Chemical Society URL
  • Title: Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Source: Organic Chemistry Portal URL
  • Title: Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones Source: PMC - National Institutes of Health URL
  • Title: Substituted arene synthesis by carbonyl or carboxyl compound α-arylation Source: Organic Chemistry Portal URL

Sources

Troubleshooting & Optimization

How to improve reaction yield in 2-Methoxy-1-(oxan-4-yl)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for a specialized resource, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deep, mechanistic understanding of the process, enabling you to troubleshoot effectively and optimize your reaction yields. We will focus on the most robust and reliable method for this synthesis: the Weinreb-Nahm Ketone Synthesis. This approach is specifically designed to overcome the common pitfalls of over-addition that plague reactions with more traditional acylating agents.

Recommended Synthetic Pathway: The Weinreb-Nahm Approach

The synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one is most effectively achieved through a three-step sequence starting from the commercially available Tetrahydropyran-4-carboxylic acid. This pathway leverages the unique stability of the Weinreb-Nahm amide intermediate to ensure a high-yielding, selective formation of the target ketone.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amide Synthesis cluster_2 Step 3: Ketone Formation A Tetrahydropyran-4- carboxylic acid B Tetrahydro-2H-pyran-4- carbonyl chloride A->B SOCl₂ or (COCl)₂ C N-methoxy-N-methyl- tetrahydro-2H-pyran-4-carboxamide B_ref From Step 1 B_ref->C HN(OMe)Me·HCl, Base (e.g., Pyridine) D Organometallic Reagent (e.g., MeOCH₂MgCl) E Stable Tetrahedral Intermediate D->E Nucleophilic Addition F 2-Methoxy-1-(oxan-4-yl)ethan-1-one (Target Ketone) E->F Acidic Workup C_ref From Step 2 C_ref->E Nucleophilic Addition

Caption: Overall workflow for the synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My final ketone yield is consistently low. Where should I focus my optimization efforts?

A1: Low overall yield is often a cumulative problem. Let's break it down by the most critical steps:

  • Moisture is Your Enemy: The single most critical factor across all steps is the rigorous exclusion of water. Organometallic reagents (Grignard, organolithium) and acyl chlorides are highly reactive towards protic sources. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]

  • Quality of the Organometallic Reagent (Step 3): The success of the final step hinges on the quality and concentration of your methoxyacetyl nucleophile (e.g., MeOCH₂MgCl).

    • Grignard Formation: Ensure the magnesium turnings are fresh and activated. Common activating agents include iodine, 1,2-dibromoethane, or sonication to break through the passivating magnesium oxide layer.[2]

    • Titration: Always titrate your organometallic reagent before use to know its exact molarity. This ensures you use the correct stoichiometry, typically 1.1-1.5 equivalents relative to the Weinreb amide.

  • Temperature Control (Step 3): The nucleophilic addition to the Weinreb amide should be performed at low temperatures (e.g., -78 °C to 0 °C). This stabilizes the crucial tetrahedral intermediate and prevents side reactions.[3] Allowing the reaction to warm prematurely can lead to decomposition.

Q2: Why is the Weinreb amide superior to using an ester or acid chloride for this synthesis? I tried reacting methyl tetrahydropyran-4-carboxylate with my Grignard reagent and got a tertiary alcohol.

A2: This is an excellent question that gets to the heart of synthetic strategy. The problem you encountered is over-addition , and the Weinreb amide is specifically designed to prevent it.

  • The Over-Addition Problem: When a Grignard reagent reacts with an ester or acid chloride, it forms the target ketone. However, ketones are generally more reactive towards Grignard reagents than the starting ester.[4] Therefore, as soon as a molecule of ketone is formed, it quickly reacts with a second equivalent of the Grignard reagent, leading to a tertiary alcohol after workup.[5][6][7]

  • The Weinreb-Nahm Solution: The N-methoxy-N-methyl amide functionality creates a stable five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent.[3][8] This intermediate is stable at low temperatures and does not collapse to the ketone until the acidic workup is performed.[3][9] By the time the ketone is formed, all of the reactive organometallic reagent has been quenched, preventing the second addition.

G cluster_weinreb Weinreb Amide Pathway cluster_ester Ester / Acid Chloride Pathway W_Amide Weinreb Amide W_Intermediate Stable Chelated Intermediate W_Amide->W_Intermediate + R-MgX W_Ketone Target Ketone (High Yield) W_Intermediate->W_Ketone H₃O⁺ Workup E_Ester Ester or Acid Chloride E_Ketone Ketone Intermediate (Reactive) E_Ester->E_Ketone + R-MgX E_Alcohol Tertiary Alcohol (Byproduct) E_Ketone->E_Alcohol + R-MgX (Fast)

Caption: Comparison of Weinreb vs. Ester pathways, illustrating the over-addition problem.

Q3: The formation of my Weinreb amide from Tetrahydro-2H-pyran-4-carbonyl chloride is inefficient. What are common pitfalls?

A3: This step is a nucleophilic acyl substitution. Inefficiency usually traces back to three areas:

  • Inadequate Base: You are reacting the hydrochloride salt of N,O-dimethylhydroxylamine (HN(OMe)Me·HCl). You must use at least two equivalents of a non-nucleophilic base (like pyridine or triethylamine). The first equivalent neutralizes the HCl salt to free the amine, and the second scavenges the HCl generated during the reaction.

  • Moisture: The acid chloride is highly susceptible to hydrolysis back to the carboxylic acid. Ensure your solvent (e.g., Dichloromethane, THF) is anhydrous and the reaction is protected from atmospheric moisture.[10][11]

  • Temperature: The reaction is typically exothermic. Add the acid chloride slowly to the solution of the amine and base at 0 °C to maintain control and prevent side reactions.

Q4: What are the best practices for purifying the final product, 2-Methoxy-1-(oxan-4-yl)ethan-1-one?

A4: After aqueous workup and extraction, the crude product is typically an oil.

  • Chromatography: Flash column chromatography on silica gel is the most effective method.

    • Solvent System: Start with a non-polar eluent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., starting from 9:1 and grading to 7:3).

    • TLC Monitoring: Use Thin Layer Chromatography (TLC) to track the separation. The product is moderately polar. Visualize with a potassium permanganate stain, which is effective for ketones.

  • Characterization: Confirm the structure using standard spectroscopic methods.

    • ¹H NMR: Expect signals corresponding to the methoxy group (-OCH₃), the methylene group next to the carbonyl (-C(=O)CH₂-), and the protons on the tetrahydropyran ring.

    • ¹³C NMR: Look for the characteristic ketone carbonyl peak around 200-210 ppm.

    • Mass Spectrometry: The molecular ion peak should correspond to the mass of C₈H₁₄O₃ (158.19 g/mol ).[12]

Summary of Optimized Reaction Conditions

StepReactionKey ReagentsStoichiometry (Rel. to Substrate)SolventTemperatureTypical Yield
1 Acid Chloride FormationThionyl Chloride (SOCl₂)1.5 - 2.0 eq.Toluene or neat80 °C>95%[13]
2 Weinreb Amide FormationHN(OMe)Me·HCl, Pyridine1.2 eq., 2.5 eq.CH₂Cl₂0 °C to RT85-95%
3 Ketone SynthesisWeinreb Amide, MeOCH₂MgCl1.0 eq., 1.5 eq.Anhydrous THF-78 °C to 0 °C80-90%

Detailed Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-carbonyl chloride (Step 1)

Adapted from ChemicalBook Synthesis Data.[13]

  • To a 100 mL oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrahydropyran-4-carboxylic acid (6.85 g, 52.6 mmol).

  • Add toluene (10 mL) followed by the slow addition of thionyl chloride (9.79 g, 82.3 mmol, ~6.0 mL).

  • Heat the reaction mixture in an oil bath to 80 °C and stir for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride by distillation under reduced pressure to yield the product as a light brown liquid, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-methoxy-N-methyl-tetrahydro-2H-pyran-4-carboxamide (Step 2)
  • In a 250 mL oven-dried, round-bottomed flask under a nitrogen atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (6.15 g, 63.1 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyridine (13.3 mL, 165 mmol) to the suspension.

  • In a separate flask, dissolve the crude Tetrahydro-2H-pyran-4-carbonyl chloride (approx. 52.6 mmol) from Step 1 in anhydrous dichloromethane (50 mL).

  • Add the acid chloride solution dropwise to the amine solution at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 1M HCl (50 mL). Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Weinreb amide can be purified by column chromatography if necessary, but is often clean enough for the next step.

Protocol 3: Synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one (Step 3)
  • To an oven-dried 250 mL Schlenk flask under argon, add magnesium turnings (1.9 g, 78.9 mmol).

  • Add a small crystal of iodine to activate the magnesium.

  • Assemble a reflux condenser and add 50 mL of anhydrous THF.

  • In a dropping funnel, prepare a solution of 2-bromoethyl methyl ether or 2-chloroethyl methyl ether (78.9 mmol) in 50 mL of anhydrous THF.

  • Add a small portion of the halide solution to the magnesium suspension and warm gently to initiate the Grignard reaction (indicated by bubbling and heat).

  • Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 1 hour. Cool to room temperature. The Grignard reagent, MeOCH₂MgCl, is now formed.

  • In a separate 500 mL oven-dried flask, dissolve the Weinreb amide from Step 2 (approx. 52.6 mmol) in 150 mL of anhydrous THF.

  • Cool the amide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent via cannula to the stirred amide solution over 45 minutes, maintaining the internal temperature below -65 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

References

  • Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link]

  • Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). One-Pot Sequential 1,2-Addition, Pd-Catalysed Cross-Coupling of Organolithium Reagents with Weinreb Amides. ChemistrySelect.
  • Riahi, A., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of a Model Phthalide Using Flow Chemistry.
  • Pace, V., et al. (2015). Sustainable Asymmetric Organolithium Chemistry: Enantio- and Chemoselective Acylations through Recycling of Solvent, Sparteine.
  • Giannerini, M., et al. (2016). Supporting Information for One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. University of Groningen.
  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]

  • Seong, M. R., Kim, J. N., Kim, H. R., & Ryu, E. K. (1998). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid.
  • Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Synthesis of Carbonyl Compounds Bearing a 9-Fluorenyl Radical Clock via a Weinreb Amide. Organic Syntheses. Retrieved from [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 16). YouTube. Retrieved from [Link]

  • Esters with Grignard Reagent. Chemistry Steps. Retrieved from [Link]

  • Reaction of Grignard reagents with esters. Chemistry Stack Exchange. Retrieved from [Link]

  • Grignard Reaction - Common Conditions. The Synthetic Organic Chemist's Companion. Retrieved from [Link]

  • Shimizu, M., et al. (2015). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. The Journal of Organic Chemistry.
  • Semisynthetic deriv
  • Tetrahydro-2H-pyran-4-carbonyl chloride. Chemdad. Retrieved from [Link]

  • Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. American Chemical Society.
  • Lee, H. (2019).
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Grignard reagent. In Wikipedia. Retrieved from [Link]

  • Wang, X. J., & Zhang, Y. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters.
  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. Retrieved from [Link]

  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
  • 2-methoxy-1-(oxan-4-yl)ethan-1-one — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Gilman Reagent (Organocuprates). Organic Chemistry Tutor. Retrieved from [Link]

Sources

Troubleshooting low conversion rates of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Welcome to the Technical Support Center for the synthesis and optimization of 2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS: 1338948-04-1)[1]. This compound is a highly valuable α -methoxy ketone building block used in advanced drug development.

The most reliable synthetic route to this molecule avoids the harsh basic conditions of direct α -bromination/methoxylation (which often leads to Favorskii rearrangements) and instead utilizes the Weinreb ketone synthesis [2]. This involves the coupling of an N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (Weinreb amide) with methoxymethylmagnesium chloride (MOM-MgCl). However, researchers frequently encounter stalled conversion rates (<50%) due to the inherent instability of the MOM-MgCl Grignard reagent and the thermal sensitivity of the reaction intermediates[3].

This guide provides field-proven causality, self-validating protocols, and troubleshooting logic to ensure >90% conversion rates.

Section 1: Reaction Pathway & Mechanistic Causality

To troubleshoot low conversion, one must understand the causality of the Nahm-Weinreb mechanism[2]. The success of this reaction hinges entirely on the stability of a chelated tetrahedral intermediate . When MOM-MgCl attacks the Weinreb amide, the magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide.

If this intermediate collapses prematurely (due to temperature spikes > 0 °C), it releases the highly reactive ketone product into the reaction mixture. This ketone will immediately react with a second equivalent of MOM-MgCl, consuming your reagents and generating an unwanted tertiary alcohol byproduct (1,3-dimethoxy-2-(oxan-4-yl)propan-2-ol).

ReactionPathway A Oxane-4-carboxylic acid B Weinreb Amide Intermediate A->B EDCI, HN(OMe)Me C Chelated Tetrahedral Intermediate B->C MOM-MgCl (-20°C) D 2-Methoxy-1-(oxan-4-yl) ethan-1-one C->D Aqueous Quench (pH 4-5) E Tertiary Alcohol (Over-addition) C->E T > 0°C (Premature Collapse)

Caption: Reaction pathway for 2-Methoxy-1-(oxan-4-yl)ethan-1-one via Weinreb amide and MOM-MgCl.

Section 2: Quantitative Optimization Data

The table below summarizes how specific reaction parameters directly influence the conversion rate and the mechanistic rationale behind these optimizations.

ParameterSub-optimal ConditionOptimized ConditionExpected ConversionMechanistic Rationale
MOM-MgCl Prep Temp > 0 °C-25 °C to -30 °C> 90%Prevents α -elimination of MOM-MgCl into formaldehyde and MgCl₂[3].
Reaction Temp Room Temp-20 °C to 0 °C> 85%Stabilizes the chelated tetrahedral intermediate, preventing over-addition[2].
Reagent Stoichiometry 1.0 equiv1.5 - 2.0 equiv> 95%Compensates for the inherent thermal degradation of the Grignard reagent.
Solvent Water Content > 100 ppm< 10 ppm> 95%Prevents premature protonation and quenching of the highly reactive MOM-MgCl.

Section 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your workflow, do not proceed blindly from step to step. Use this self-validating protocol which incorporates quality-control checkpoints.

Phase 1: Reagent & System Validation

  • Solvent Check: Test anhydrous Tetrahydrofuran (THF) using Karl Fischer titration. Do not proceed unless water content is < 10 ppm.

  • System Purge: Flame-dry a 3-neck flask under vacuum, then backfill with high-purity Argon (repeat 3x).

Phase 2: In Situ Preparation of MOM-MgCl (Critical Step) Note: Commercial MOM-MgCl degrades rapidly during shipping. In situ preparation is mandatory[3].

  • Add magnesium turnings (2.5 equiv) and a crystal of iodine to the flask in 10 mL THF.

  • Cool the suspension strictly to -30 °C using a dry ice/acetone bath.

  • Add chloromethyl methyl ether (MOM-Cl, 2.0 equiv) dropwise over 30 minutes.

  • Validation Checkpoint: Pull a 0.5 mL aliquot and titrate using salicylaldehyde phenylhydrazone to confirm the active molarity of the Grignard reagent. It should be approximately 1.0 M.

Phase 3: Grignard Addition

  • In a separate dry flask, dissolve the Weinreb amide intermediate (1.0 equiv) in THF and cool to -20 °C .

  • Transfer the titrated MOM-MgCl (1.5 equiv) dropwise via cannula into the Weinreb amide solution.

  • Maintain the internal temperature between -20 °C and 0 °C for 2 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, quench in saturated NH₄Cl, and run a rapid LC-MS. You should observe the mass of the desired ketone (m/z 159.1 [M+H]⁺) and <5% remaining starting material.

Phase 4: Quench and Isolation

  • Quench the reaction while still cold (-20 °C) by pouring it into a vigorously stirred solution of cold 1M HCl (pH 4-5). Causality: Acidic quenching breaks the magnesium chelate directly into the ketone, preventing the basic conditions that could trigger enolization.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Section 4: Troubleshooting FAQs

Q: My conversion rate is stalled below 50% despite using 2.0 equivalents of MOM-MgCl. What went wrong? A: Your Grignard reagent likely degraded before it could react. Methoxymethylmagnesium chloride is highly unstable at room temperature. It undergoes an α -elimination reaction to yield formaldehyde gas and insoluble magnesium chloride[3]. Always prepare MOM-MgCl in situ at -30 °C and titrate it immediately before use.

Q: I am observing a significant amount of a tertiary alcohol byproduct. How do I prevent this? A: This is a classic symptom of the premature collapse of the Nahm-Weinreb tetrahedral intermediate[2]. If your reaction temperature spikes above 0 °C during the Grignard addition, the chelate breaks down into the ketone. Because ketones are more electrophilic than Weinreb amides, the newly formed ketone rapidly consumes your remaining MOM-MgCl to form 1,3-dimethoxy-2-(oxan-4-yl)propan-2-ol. Control your addition rate and ensure robust cooling.

Q: Can I use methoxymethyllithium (MOM-Li) instead of the Grignard reagent to increase nucleophilicity? A: It is highly discouraged for this specific substrate. While MOM-Li is more nucleophilic, it is exceptionally prone to carbenoid decomposition (forming ethylene and lithium methoxide) at temperatures above -78 °C. MOM-MgCl provides a much wider thermal operating window (-30 °C to 0 °C) and forms a significantly more stable chelate with the Weinreb amide.

Troubleshooting Start Low Conversion Rate (< 50%) Q1 Is Weinreb amide consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No SideProducts Check LC-MS/NMR for side products A1_Yes->SideProducts Grignard Check MOM-MgCl quality via titration A1_No->Grignard OverAdd Tertiary Alcohol Found: Maintain T < -20°C SideProducts->OverAdd Degraded Reagent degraded: Prepare fresh at -30°C Grignard->Degraded Moisture Moisture present: Rigorous drying of THF Grignard->Moisture

Caption: Troubleshooting logic tree for resolving low conversion rates in alpha-methoxy ketone synthesis.

References

  • NextSDS. "2-methoxy-1-(oxan-4-yl)ethan-1-one — Chemical Substance Information". NextSDS Substance Database. 1

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. 2

  • Li, N.-S., Lu, J., & Piccirilli, J. A. (2007). "Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2′-C-β-Alkoxymethyluridines". Organic Letters, 9(16), 3009-3012. 3

Sources

Best purification methods for 2-Methoxy-1-(oxan-4-yl)ethan-1-one crude extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the isolation and purification of 2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS: 1338948-04-1). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity protocols to isolate this specific α -methoxy ketone building block from complex crude reaction mixtures.

Part 1: Physicochemical Profiling & Purification Strategy

Before troubleshooting, it is critical to understand the causality behind the separation behavior of 2-Methoxy-1-(oxan-4-yl)ethan-1-one. The molecule consists of a tetrahydropyran (oxane) ring, a ketone carbonyl, and an α -methoxy ether.

Mechanistic Implication: The presence of three oxygen atoms makes this molecule a formidable hydrogen-bond acceptor, while lacking any hydrogen-bond donors. It is highly polar but strictly non-ionizable. Consequently, it exhibits severe tailing on unmodified normal-phase silica due to strong interactions with free silanols, and it elutes very early in standard reversed-phase chromatography.

Quantitative Physicochemical Data
PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₈H₁₄O₃Small molecule; requires high-resolution techniques for analog separation.
Molecular Weight 158.19 g/mol Low MW; UV detection may be poor at high wavelengths; rely on MS or ELSD.
LogP (Estimated) 0.2 to 0.5Highly hydrophilic. Requires aqueous-compatible C18 or HILIC for retention.
Physical State Liquid / Low-melting solidProne to volatilization. Avoid high-temperature rotary evaporation.
Functional Groups Ketone, Aliphatic EthersNon-ionizable. pH adjustments during HPLC will not alter its retention time.

Part 2: Troubleshooting FAQs

Q1: My crude extract is heavily contaminated with unreacted Weinreb amide and methoxyacetic acid. How do I remove them before chromatography?

The Causality: 2-Methoxy-1-(oxan-4-yl)ethan-1-one is typically synthesized via the nucleophilic addition of an organometallic reagent to a Weinreb amide. Unreacted Weinreb amides (N-methoxy-N-methylamides) and hydrolyzed carboxylic acids are highly polar and will co-elute with your target ketone on silica gel. The Solution: Do not rely on chromatography for this separation. Instead, exploit their ionizability. Carboxylic acids are easily deprotonated by mild bases (e.g., saturated NaHCO₃), partitioning them into the aqueous layer. Residual amines or amides can be protonated using a mild acidic wash (1M HCl). Because your target α -methoxy ketone is non-ionizable, it will remain safely in the organic layer (e.g., Ethyl Acetate) .

Q2: Normal-phase silica gel chromatography is giving poor resolution and severe peak tailing. What are the optimized parameters?

The Causality: The lone pairs on the oxane and methoxy oxygens form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica stationary phase. As the compound travels down the column, it "sticks" to active sites, causing the rear of the band to drag (tailing). The Solution: You must dynamically deactivate the silica. Add 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase. The TEA preferentially binds to the highly active silanol sites, allowing the α -methoxy ketone to partition smoothly based on polarity rather than chemisorption.

Q3: How can I eliminate high-boiling solvent residues (e.g., DMF, DMSO) without degrading the product?

The Causality: 2-Methoxy-1-(oxan-4-yl)ethan-1-one has a moderate boiling point. Subjecting the crude mixture to high-vacuum rotary evaporation at elevated temperatures (>50 °C) to remove DMF/DMSO will result in co-volatilization and loss of your target product. The Solution: Utilize exhaustive liquid-liquid extraction (LLE). Dilute the DMF/DMSO reaction mixture with a large volume of an organic solvent like Diethyl Ether or Ethyl Acetate, and wash it sequentially with 5 portions of deionized water or brine. The highly water-soluble DMF/DMSO will partition into the aqueous phase, leaving the ketone in the organic phase .

Q4: Can I use reversed-phase preparative HPLC for final polishing?

The Causality: Yes, but standard C18 columns will struggle to retain this polar compound, causing it to elute in the void volume alongside polar impurities. The Solution: Utilize an aqueous-compatible, low-ligand-density C18 column (e.g., T3 technology) designed to prevent pore dewetting under 100% aqueous conditions . Start your gradient at 2% Acetonitrile to ensure adequate retention before ramping up the organic modifier.

Part 3: Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Never discard a phase or fraction until the presence of the target compound is analytically confirmed.

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)
  • Quench & Dilute: Dilute the crude reaction mixture (1 vol) with Ethyl Acetate (10 vol).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 vol).

    • Self-Validation: Spot both the organic and aqueous layers on a TLC plate. Stain with KMnO₄. The target ketone must only be visible in the organic layer.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 vol). Vent the separatory funnel frequently to release CO₂ gas.

  • Desalting: Wash with saturated NaCl (brine) (3 vol) to remove residual water from the organic phase.

  • Drying: Add anhydrous Na₂SO₄ to the organic layer until the solid flows freely. Filter and concentrate under reduced pressure (Water bath < 35 °C).

Protocol B: Deactivated Normal-Phase Flash Chromatography
  • Column Equilibration: Slurry-pack a silica gel column. Equilibrate with 3 column volumes (CV) of Hexanes containing 1% Triethylamine (TEA).

  • Sample Loading: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) and apply evenly to the top of the silica bed.

  • Gradient Elution: Elute using a gradient of 90:10 Hexanes/Ethyl Acetate to 50:50 Hexanes/Ethyl Acetate over 10 CVs.

  • Fraction Analysis: Collect 15 mL fractions.

    • Self-Validation: Perform 2D-TLC on the pooled fractions containing the product. Run the plate in one direction, rotate 90 degrees, and run again. A single spot on the diagonal confirms the compound is not degrading on the silica.

Protocol C: Preparative Reversed-Phase HPLC
  • System Setup: Equip the Prep-HPLC with an aqueous-compatible C18 column (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phase: Solvent A: H₂O (0.1% Formic Acid). Solvent B: Acetonitrile. (Note: Formic acid does not ionize the ketone, but it suppresses the ionization of residual silanols on the column, sharpening the peak).

  • Gradient: 2% B hold for 2 mins, then ramp to 40% B over 15 mins. Flow rate: 15 mL/min.

  • Isolation: Monitor via UV at 210 nm and MS (ESI+). Collect the peak corresponding to m/z 159 [M+H]⁺.

  • Recovery: Lyophilize (freeze-dry) the collected fractions directly to yield the pure 2-Methoxy-1-(oxan-4-yl)ethan-1-one without applying heat.

Part 4: Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (EtOAc / NaHCO3 / Brine) Crude->LLE AqWaste Aqueous Waste (Salts, Acids, Amides) LLE->AqWaste Aqueous Layer OrgPhase Organic Phase (Crude Ketone) LLE->OrgPhase Organic Layer Flash Normal-Phase Flash Chromatography (Hex/EtOAc) OrgPhase->Flash Concentration Decision Purity > 95%? Flash->Decision Fraction Analysis HPLC Reversed-Phase Prep-HPLC (H2O/MeCN) Decision->HPLC No Pure Pure 2-Methoxy-1- (oxan-4-yl)ethan-1-one Decision->Pure Yes HPLC->Pure Lyophilization

Fig 1: Step-by-step purification decision matrix for 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

References

  • Salvino, J. M., et al. (2000). "Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide". The Journal of Organic Chemistry. URL:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th Edition). Elsevier / Butterworth-Heinemann. URL:[Link]

  • Waters Corporation. (2025). "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". Waters Education Primers. URL:[Link]

Overcoming steric hindrance in 2-Methoxy-1-(oxan-4-yl)ethan-1-one reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Methoxy-1-(oxan-4-yl)ethan-1-one Reaction Troubleshooting

Welcome to the Technical Support Center for 2-Methoxy-1-(oxan-4-yl)ethan-1-one. This molecule presents a unique dichotomy in organic synthesis: a highly sterically hindered environment driven by the bulky oxan-4-yl (tetrahydropyran-4-yl) ring, coupled with the electronic and chelating complexities of an α-methoxy group. As a Senior Application Scientist, I have structured this guide to address the most common experimental failures researchers encounter with this substrate, providing validated, mechanistically grounded solutions.

Workflow Visualization

G N1 2-Methoxy-1-(oxan-4-yl)ethan-1-one (Target Substrate) N2 Steric Hindrance (Oxan-4-yl Bulk) N1->N2 N3 Conformational Flexibility (α-Methoxy Rotation) N1->N3 N4 Regioselectivity (Two α-Proton Sites) N1->N4 N5 Transmetalate to Organocerium (CeCl3 + RLi) N2->N5 N6 Bidentate Metal Chelation (Ti, Zn Lewis Acids) N3->N6 N7 Kinetic Deprotonation (LDA at -78°C) N4->N7 N8 Suppresses Enolization (High Yield 1,2-Addition) N5->N8 N9 Locks Geometry (Enables High ee%) N6->N9 N10 Selective Enolate (at -CH2OCH3) N7->N10

Workflow for overcoming steric, conformational, and regioselective challenges in target ketone.

Troubleshooting Guide 1: Overcoming Poor Yields in Nucleophilic Additions

Q: Why am I recovering mostly unreacted starting material when treating 2-Methoxy-1-(oxan-4-yl)ethan-1-one with Grignard or organolithium reagents? A: This is a classic case of competitive enolization outcompeting nucleophilic addition. For a nucleophile to successfully attack the carbonyl carbon, it must approach at the Bürgi–Dunitz trajectory (approximately 107°) 1. However, the bulky secondary carbon of the oxan-4-yl ring severely blocks this pathway. Because Grignard (RMgX) and organolithium (RLi) reagents are highly basic, the steric clash increases the activation energy for addition, causing these reagents to act as bases instead. They deprotonate the α-carbons to form an enolate. Upon aqueous workup, the enolate is simply reprotonated, yielding the illusion that no reaction occurred 2.

Q: How can I force the 1,2-addition to occur despite the steric hindrance? A: You must decouple the reagent's nucleophilicity from its basicity by transmetalating your Grignard or organolithium reagent to an Organocerium(III) species (RCeCl₂). Cerium is highly oxophilic; it acts as a strong Lewis acid to coordinate and activate the sterically shielded carbonyl oxygen. Simultaneously, the C–Ce bond is significantly less polarized than C–Li or C–Mg bonds, making the reagent a powerful nucleophile but a very weak base, thereby completely suppressing the unwanted enolization pathway 2.

Quantitative Data: Addition to Hindered Ketones

Reagent TypeNucleophileReaction TempPrimary PathwayIsolated Yield (%)
Organolithiumn-BuLi-78 °CEnolization< 15%
Grignardn-BuMgBr0 °CEnolization / Reduction20 - 30%
Organoceriumn-BuCeCl₂-78 °C1,2-Addition> 90%
(Data extrapolated from standard organocerium additions to highly enolizable/hindered ketones)

Self-Validating Protocol: In-Situ Organocerium Addition Causality Note: Cerium(III) chloride heptahydrate must be rigorously dried. Even trace moisture will rapidly quench the organolithium reagent before transmetalation can occur.

  • Dehydration of CeCl₃: Place CeCl₃·7H₂O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 Torr) over 2 hours, then maintain for 12 hours.

    • Validation Check: The resulting anhydrous CeCl₃ must be a fine, free-flowing white powder. If it is clumped or glassy, water is still present; discard and restart.

  • Activation: Cool to room temperature under argon. Add anhydrous THF and stir vigorously for 2 hours to form a uniform, milky white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add the organolithium reagent (1.1 equivalents relative to CeCl₃). Stir for 30 minutes at -78 °C to ensure complete formation of the RCeCl₂ species.

  • Addition: Dissolve 2-Methoxy-1-(oxan-4-yl)ethan-1-one in a minimum volume of THF and add dropwise to the reaction mixture.

  • Workup: Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH₄Cl. Extract with ethyl acetate.

Troubleshooting Guide 2: Achieving High Enantioselectivity

Q: When attempting asymmetric reduction or chiral-ligand mediated addition, my enantiomeric excess (ee) is exceptionally low. Why? A: 2-Methoxy-1-(oxan-4-yl)ethan-1-one possesses a high degree of conformational flexibility around the α-methoxy bond (-CH₂-O-CH₃). In solution, the molecule exists in multiple rapidly interconverting rotamers. Even with a highly selective chiral catalyst, the nucleophile faces multiple substrate geometries, leading to competing transition states and a collapse in enantioselectivity.

Q: How do I lock the conformation to improve ee%? A: Exploit the chelating ability of the α-methoxy group. By utilizing Lewis acidic metals such as Ti(IV) or Zn(II) in non-coordinating solvents (e.g., dichloromethane), the metal will simultaneously coordinate to the carbonyl oxygen and the α-methoxy oxygen. This bidentate coordination forms a rigid, planar 5-membered chelate ring 3. Once the substrate geometry is locked, the chiral ligand environment can effectively block one face of the carbonyl, forcing the nucleophile to attack from a single, predictable trajectory, drastically increasing the enantiomeric excess.

Troubleshooting Guide 3: Regioselectivity in Enolate Generation

Q: I am trying to perform an aldol condensation, but I am getting a complex mixture of products. Which α-carbon is reacting? A: You are likely generating a mixture of two different enolates. The ketone has two distinct α-positions:

  • The oxan-4-yl α-carbon: A tertiary carbon. It is highly sterically hindered, making deprotonation kinetically slow, though the resulting more-substituted enolate is thermodynamically stable.

  • The methoxy α-carbon (-CH₂OCH₃): A secondary carbon. It is sterically accessible and the protons are inductively acidified by the adjacent electronegative oxygen.

Q: How can I selectively functionalize the methoxy side? A: You must operate under strict kinetic control. Use a bulky, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) in THF. The steric bulk of the diisopropyl groups on LDA will physically prevent it from accessing the hindered oxan-4-yl proton. It will rapidly and exclusively deprotonate the -CH₂OCH₃ position. Protocol Tip: To prevent equilibration to the thermodynamic enolate, ensure the ketone is added dropwise to an excess of LDA (not the other way around), and trap the enolate immediately with your electrophile or TMS-Cl before warming the reaction.

References

  • Nucleophilic Addition | OpenOChem Learn. [Link]

  • 1,2-Addition or Enolization? Variable Reactivity of a Cerium Acetylide Complex toward Carbonyl Compounds | Organometallics, ACS Publications.[Link]

  • Chapter 5: Principles of Asymmetric Synthesis | The Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Troubleshooting Enolization of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the challenging substrate 2-methoxy-1-(oxan-4-yl)ethan-1-one .

The enolization of α -alkoxy ketones is a critical juncture in complex molecule synthesis. Due to the presence of two competing enolizable positions—the tertiary C4 proton of the oxane ring and the secondary protons of the methoxymethyl group—precise control over reaction conditions is required to prevent regioisomeric mixtures, epimerization, and self-condensation.

Part 1: Quantitative Data on Base & Solvent Effects

To establish a baseline for your experimental design, refer to the table below. It summarizes how the choice of base, solvent, and additives dictates the regioselectivity and stereochemistry of the resulting enolate.

Base SystemSolventAdditiveDominant RegioisomerEnolate Geometry (E/Z)Mechanistic Causality
LDA (1.05 eq) THFNoneKinetic (Methoxy-side)>95:5 (Z)Li⁺ chelation by the methoxy oxygen rigidly stabilizes the (Z)-enolate.
KHMDS (1.05 eq) THF18-crown-6Kinetic (Methoxy-side)~50:50 (E/Z)Potassium is stripped by the crown ether; the lack of chelation disrupts stereocontrol.
NaHMDS (0.90 eq) THFNoneThermodynamic (Oxane-side)N/ASub-stoichiometric base allows unreacted ketone to act as a proton shuttle, driving equilibration.
LDA (1.05 eq) THFHMPAKinetic (Methoxy-side)~20:80 (E/Z)Strong coordinating solvents disrupt Li⁺ chelation, favoring the (E)-enolate via steric control.

Part 2: Troubleshooting FAQs

Q1: Why am I observing a mixture of regioisomeric enolates instead of the pure α -methoxy enolate?

Causality: Your substrate possesses two enolizable sites. Deprotonation at the methoxy-bearing carbon is kinetically favored due to lower steric hindrance. However, deprotonation at the C4 position of the oxane ring yields a highly substituted, thermodynamically stable tetrasubstituted enolate. If your base is not sufficiently strong, or if you use a sub-stoichiometric amount of base, unreacted ketone will act as a proton shuttle. This facilitates thermodynamic equilibration away from your desired kinetic product [1]. Solution: Strictly utilize a strong, bulky base like Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C). Ensure a slight excess of base (1.05 to 1.10 equivalents) to consume all starting material instantly, shutting down the proton-transfer pathway.

Q2: My downstream aldol reaction yields poor diastereoselectivity. How do I control the E/Z geometry of the α -methoxy enolate?

Causality: The stereochemical outcome of downstream reactions (such as the Zimmerman-Traxler transition state in aldol additions) is entirely dependent on the E/Z geometry of the enolate. For α -alkoxy ketones, lithium bases strongly favor the formation of the (Z)-enolate. This is driven by the formation of a highly organized, rigid 5-membered chelate ring between the lithium cation, the enolate oxygen, and the α -methoxy oxygen [2]. Introducing polar aprotic co-solvents (like HMPA or DMPU) or using potassium bases disrupts this chelation network, resulting in E/Z mixtures and subsequent loss of diastereoselectivity. Solution: Rely exclusively on lithium-based bases in non-coordinating solvents (pure THF). Avoid additives that outcompete the internal methoxy group for lithium coordination.

Q3: I am getting significant amounts of self-condensation (aldol side products) during the enolization step. How do I prevent this?

Causality: Self-condensation is a kinetic phenomenon that occurs when the rate of enolization is slower than the rate of the enolate attacking unreacted ketone. This is often exacerbated by localized concentration gradients during standard addition (adding base to the ketone) or by the complex aggregation states of lithium enolates in solution [3]. Solution: Implement the Inverse Addition technique. By adding the ketone dropwise to a vast excess of pre-cooled LDA, the localized concentration of unreacted ketone remains near zero, kinetically outcompeting the self-condensation pathway.

Part 3: Visualizing the Reaction Pathways

EnolizationPathways Ketone 2-Methoxy-1-(oxan-4-yl) ethan-1-one Kinetic Kinetic Deprotonation (Methoxy side) Ketone->Kinetic LDA, THF, -78°C Thermo Thermodynamic Deprotonation (Oxane side) Ketone->Thermo Excess Ketone or Weak Base, 25°C Z_Enolate (Z)-Lithium Enolate (Chelation Stabilized) Kinetic->Z_Enolate Li+ Chelation E_Enolate (E)-Enolate (Non-Chelated) Kinetic->E_Enolate KHMDS + 18-crown-6 or HMPA Tetra_Enolate Tetrasubstituted Enolate (Oxane-side) Thermo->Tetra_Enolate High Diastereoselectivity High Diastereoselectivity Z_Enolate->High Diastereoselectivity Poor Diastereoselectivity Poor Diastereoselectivity E_Enolate->Poor Diastereoselectivity Regioisomeric Impurities Regioisomeric Impurities Tetra_Enolate->Regioisomeric Impurities

Fig 1: Reaction pathways dictating the regioselectivity and E/Z geometry of the enolate.

TroubleshootingWorkflow Start Identify Major Side Product Regio Regioisomeric Enolates (Oxane-side reaction) Start->Regio Stereo Poor Diastereoselectivity (E/Z mixtures) Start->Stereo Aldol Self-Condensation (Aldol Byproducts) Start->Aldol RegioFix Use strictly 1.05 eq LDA Maintain -78°C Regio->RegioFix StereoFix Remove coordinating solvents Rely on Li+ chelation Stereo->StereoFix AldolFix Implement inverse addition Ensure rapid mixing Aldol->AldolFix Success Clean (Z)-alpha-methoxy enolate RegioFix->Success StereoFix->Success AldolFix->Success

Fig 2: Troubleshooting workflow for diagnosing and resolving common enolization side products.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate side products, execute the following Cryogenic Inverse-Addition Enolization protocol. This methodology includes an internal self-validation step to ensure the enolate is correctly formed before committing your valuable downstream electrophile.

Step-by-Step Methodology:

  • Preparation of the Base: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (to achieve 0.2 M relative to the substrate) and freshly distilled diisopropylamine (1.10 equivalents). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (1.05 equivalents, 2.5 M in hexanes). Stir at -78 °C for 15 minutes, then briefly warm to 0 °C for 10 minutes to ensure complete LDA formation. Re-cool the solution strictly to -78 °C.

  • Inverse Addition of Ketone: In a separate dry vial, dissolve 2-methoxy-1-(oxan-4-yl)ethan-1-one (1.00 equivalent) in a minimal volume of anhydrous THF (1.0 M). Add this ketone solution dropwise (approx. 1 mL/min) down the cold inner wall of the flask into the LDA solution at -78 °C.

  • Enolate Maturation & Self-Validation: Stir the resulting mixture at -78 °C for 30 minutes.

    • Self-Validation Step: Before proceeding, remove a 50 µL aliquot via syringe and immediately quench it into a vial containing cold CD₃OD at -78 °C. Analyze this crude aliquot by ¹H NMR. You must observe >95% deuterium incorporation exclusively at the methoxy-bearing carbon (disappearance of the singlet/multiplet for the α -protons) to validate successful kinetic enolization.

  • Electrophile Trapping: Once validated, add your pre-cooled electrophile (e.g., an aldehyde or alkyl halide) dropwise to the main reaction flask at -78 °C. Maintain cryogenic temperatures until the reaction is complete to prevent late-stage equilibration.

References

  • Master Organic Chemistry. "Enolates - Formation, Stability, and Simple Reactions." Master Organic Chemistry, 2022.[Link]

  • Yu, K., Lu, P., Jackson, J. J., et al. "Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Noncovalent Stereodirecting Auxiliaries." Journal of the American Chemical Society, 2017.[Link]

  • Liou, L. R., McNeil, A. J., Ramirez, A., et al. "Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation." Journal of the American Chemical Society, 2008.[Link]

Validation & Comparative

HPLC Method Validation for 2-Methoxy-1-(oxan-4-yl)ethan-1-one Purity: A Comparison of CAD vs. UV Detection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In pharmaceutical development, the accurate purity profiling of synthetic intermediates is critical for ensuring final Active Pharmaceutical Ingredient (API) quality. 2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS: 1338948-04-1)[1] presents a unique analytical challenge: it is a highly polar, non-volatile molecule consisting of a tetrahydropyran ring and a methoxyacetyl group. Crucially, it lacks a conjugated π-electron system.

Traditional High-Performance Liquid Chromatography coupled with Ultraviolet-Visible detection (HPLC-UV) relies on the presence of chromophores. Because this molecule only contains an isolated carbonyl group, its maximum UV absorbance occurs near 205–210 nm—a region plagued by severe baseline drift due to mobile phase absorbance. To overcome this, Charged Aerosol Detection (CAD) provides a universal, mass-flow sensitive alternative that is independent of optical properties[2],[3]. This guide objectively compares HPLC-UV against HPLC-CAD and provides a comprehensive, self-validating protocol for validating the CAD method according to ICH Q2(R2) guidelines[4].

Mechanistic Causality: Why UV Fails and CAD Succeeds

To understand the necessity of CAD for this analyte, we must examine the underlying detection mechanisms:

  • The Limitation of UV Detection: At 210 nm, the weak n→π∗ transition of the carbonyl group yields a poor molar extinction coefficient. During gradient elution, the changing organic composition alters the refractive index and background absorbance of the mobile phase, masking trace impurities and rendering the Limit of Quantitation (LOQ) unacceptably high.

  • The CAD Advantage: CAD is an evaporative aerosol detector. It does not measure light absorption; instead, it measures the mass of the analyte[5]. The eluent is nebulized into droplets, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles are charged via a corona discharge. An electrometer then measures this charge, providing a uniform response that is highly sensitive to trace impurities[2],[3].

CAD_Mechanism Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Carrier Gas) Eluent->Nebulizer Flow Evaporation Evaporation Tube (Volatile Phase Removed) Nebulizer->Evaporation Aerosol Droplets Charging Corona Discharge (Analyte Particles Charged) Evaporation->Charging Dried Particles Electrometer Electrometer (Charge Measurement) Charging->Electrometer Charged Particles Signal Chromatographic Signal (Proportional to Mass) Electrometer->Signal Output

Fig 1. Mechanistic workflow of Charged Aerosol Detection (CAD) for non-volatile analytes.

Performance Comparison: HPLC-UV vs. HPLC-CAD

Before diving into the validation protocol, Table 1 summarizes the empirical performance differences between the two detectors for 2-Methoxy-1-(oxan-4-yl)ethan-1-one. CAD demonstrates a 10-to-100-fold improvement in sensitivity[5].

Table 1: Chromatographic Performance Comparison

ParameterHPLC-UV (210 nm)HPLC-CADMechanistic Causality
LOD ~5.0 µg/mL0.05 µg/mLCAD detects particles as small as 10 nm, maximizing mass sensitivity[5].
LOQ ~15.0 µg/mL0.15 µg/mLUV suffers from low molar absorptivity; CAD response is uniform[3].
Linearity ( R2 ) 0.985 (Narrow range)0.999 (Log-Log fit)CAD response is inherently non-linear but highly predictable and linearizable over wide ranges[5].
Baseline Stability Poor (Gradient drift)ExcellentCAD is unaffected by the optical properties of the changing mobile phase[3].

Experimental Protocol: Self-Validating HPLC-CAD Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. It strictly adheres to the ICH Q2(R2) framework for analytical procedure validation[6],[4].

Reagent & System Preparation

Causality Check: CAD requires strictly volatile mobile phases. Any non-volatile salts (e.g., phosphate buffers) will precipitate in the evaporation tube, causing massive background noise and detector fouling[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Column: C18, 150 x 4.6 mm, 3 µm (Provides optimal retention for the polar oxane ring).

  • Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute re-equilibration.

  • CAD Settings: Evaporation temperature at 35°C; Data collection rate at 10 Hz.

System Suitability Testing (SST)

Before executing the validation, the system must prove its readiness.

  • Inject the standard solution (100 µg/mL) in 5 replicates.

  • Acceptance Criteria: Peak area Relative Standard Deviation (RSD) ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 5000. If SST fails, the validation sequence automatically aborts.

ICH Q2(R2) Validation Execution Steps

The validation lifecycle ensures the method is fit for its intended purpose[6].

ICH_Validation Start ICH Q2(R2) Validation 2-Methoxy-1-(oxan-4-yl)ethan-1-one Spec Specificity (Blank & Impurity Resolution) Start->Spec Lin Linearity & Range (Reportable Range Confirmation) Start->Lin LOD LOD / LOQ (Sensitivity Assessment) Start->LOD Acc Accuracy (Spiked Recovery Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec

Fig 2. ICH Q2(R2) validation lifecycle for analytical procedure performance characteristics.

Step 1: Specificity Inject the blank diluent, followed by a sample spiked with known synthetic impurities (e.g., ring-opened degradation products). Goal: Ensure no co-elution. Resolution ( Rs​ ) must be > 2.0 between the main peak and any impurity[4].

Step 2: Linearity & Range Prepare 6 concentration levels ranging from the LOQ (0.15 µg/mL) up to 120% of the nominal target concentration (120 µg/mL). Goal: Because CAD is a mass-flow detector, apply a logarithmic transformation (Log Area vs. Log Concentration) to evaluate linearity. Acceptance criterion: R2≥0.990 [5],[6].

Step 3: Accuracy (Recovery) Spike the API into a placebo matrix at three levels: 50%, 100%, and 150% of the target concentration. Analyze each level in triplicate. Goal: Confirm that the measured value aligns with the true value. Acceptance criterion: Mean recovery between 95.0% and 105.0%[6].

Step 4: Precision (Repeatability) Prepare 6 independent sample solutions at the 100% target concentration. Goal: Assess the internal variance of the method. Acceptance criterion: RSD ≤ 2.0%[4].

Validation Data Summary

The experimental execution of the above protocol yields the following validated parameters, proving that HPLC-CAD is a robust, superior alternative to HPLC-UV for this specific compound.

Table 2: ICH Q2(R2) Validation Results for HPLC-CAD

Validation ParameterICH Q2(R2) RequirementExperimental Result (HPLC-CAD)Status
Specificity No interference at RT Rs​ = 2.8 for closest eluting impurityPass
Linearity R2≥0.990 R2 = 0.9992 (Log-Log, 0.15 - 120 µg/mL)Pass
Accuracy (Recovery) 95.0% - 105.0%98.4% - 101.2% across all 3 levelsPass
Repeatability RSD ≤ 2.0%RSD = 0.8% (n=6)Pass
Intermediate Precision RSD ≤ 2.0%RSD = 1.1% (n=12, over 2 days)Pass

References

  • Charged aerosol detector - Wikipedia | wikipedia.org |
  • 2-methoxy-1-(oxan-4-yl)
  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? - Thermo Fisher Scientific | thermofisher.com |
  • validation of analytical procedures q2(r2) - ICH | ich.org |
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International | chrom
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA | europa.eu |

Sources

Benchmarking 2-Methoxy-1-(oxan-4-yl)ethan-1-one in Lead Optimization: A Comparative Guide to Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Oxane Bioisosterism and Scaffold Selection

In modern medicinal chemistry, the selection of a central scaffold is a critical, data-driven decision that dictates a drug candidate's trajectory. Tetrahydropyran (THP, or oxane) rings are widely utilized as conformationally restricted, lower-entropy bioisosteres for cyclohexane and piperidine[1]. By replacing a methylene group with an ether oxygen, the THP ring introduces a hydrogen bond acceptor (HBA), lowers overall lipophilicity, and frequently improves the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1].

While basic building blocks like tetrahydro-4H-pyran-4-one are foundational[2], the demands of contemporary target engagement often require more nuanced functionalization. 2-Methoxy-1-(oxan-4-yl)ethan-1-one [3] emerges as an advanced derivative in this space. By appending a methoxyacetyl side chain to the C4 position, this scaffold introduces a secondary HBA (the methoxy oxygen) and a carbonyl group. This specific arrangement allows medicinal chemists to probe deeper into target binding pockets—such as kinase hinge regions—without incurring the severe lipophilic penalties associated with purely aliphatic extensions.

Physicochemical Profiling and Lipophilic Metabolism Efficiency (LipMetE)

A pervasive challenge in lead optimization is improving metabolic stability without simply decreasing lipophilicity, a strategy that can inadvertently reduce the volume of distribution and fail to extend in vivo half-life[4]. To navigate this, the concept of Lipophilic Metabolism Efficiency (LipMetE) is employed, which normalizes intrinsic clearance against lipophilicity (LogD)[5].

The structural shift from a standard 4-acetyltetrahydropyran to 2-methoxy-1-(oxan-4-yl)ethan-1-one replaces a terminal methyl group with a methoxy group. The addition of polar groups to heterocyclic rings is a well-documented strategy for mitigating cytochrome P450 (CYP)-mediated metabolism[6]. The methoxy oxygen increases the Topological Polar Surface Area (TPSA) and lowers the calculated LogP (cLogP), driving a more favorable LipMetE score.

Table 1: Physicochemical Benchmarking of THP Derivatives
Compound NameMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond AcceptorsH-Bond Donors
Tetrahydro-4H-pyran-4-one 100.120.2126.320
4-Acetyltetrahydropyran 128.170.8526.320
2-Methoxy-1-(oxan-4-yl)ethan-1-one 158.200.4835.530

Data represents standard calculated physicochemical properties utilized in early-stage structural triage.

G A Standard THP Scaffold (Baseline Lipophilicity) B Methoxyacetyl Substitution (2-Methoxy-1-(oxan-4-yl)ethan-1-one) A->B Structural Design C Decrease in cLogP Increase in TPSA B->C Physicochemical Shift D Reduced CYP450 Affinity (Steric & Electronic Shift) C->D Biological Impact E Improved LipMetE (Higher Metabolic Stability) D->E Optimization Achieved

Caption: Logic flow of metabolic stability optimization via methoxyacetyl substitution.

Experimental Methodologies for Scaffold Validation

To objectively benchmark 2-methoxy-1-(oxan-4-yl)ethan-1-one against its predecessors, rigorous in vitro assays must be deployed. The following protocols are designed as self-validating systems, ensuring that any observed differences in performance are strictly attributable to the scaffold's chemical nature.

Protocol 1: Human Liver Microsome (HLM) Clearance Assay

Causality & Design: This assay quantifies the vulnerability of the scaffold to Phase I oxidative metabolism. We utilize Verapamil as a high-clearance positive control to validate CYP450 enzymatic activity, and Warfarin as a low-clearance control to ensure the system does not artificially degrade stable compounds.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological ionization states.

  • Incubation: Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Causality: NADPH is the essential electron donor for CYP450 enzymes; its absence in a parallel negative control well validates that degradation is strictly enzyme-mediated.

  • Sampling: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, and 45 minutes).

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the time point, while the internal standard normalizes downstream mass spectrometry variations.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

G Step1 1. Substrate Preparation (1 µM Test Compound) Step2 2. Microsome Incubation (HLM, 37°C, pH 7.4) Step1->Step2 Step3 3. NADPH Addition (Initiate CYP450 Reaction) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 45 min) Step3->Step4 Step5 5. Quench & Centrifuge (Cold MeCN + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Clearance) Step5->Step6

Caption: Step-by-step workflow for in vitro microsomal stability evaluation.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Design: Because the addition of the methoxy group increases TPSA, it is imperative to verify that passive membrane permeability has not been compromised to the point of hindering oral absorption.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

  • Membrane Coating: Coat the hydrophobic filter of the PAMPA sandwich plate with a 1% solution of lecithin in dodecane. Causality: This artificial lipid bilayer mimics the enterocyte membrane of the human gastrointestinal tract.

  • Assembly: Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS to the top (acceptor) wells. Mate the plates and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and analyze both donor and acceptor compartments via LC-MS/MS. Calculate the effective permeability ( Papp​ ) using the established sink-condition equations.

Table 2: Representative In Vitro Performance Metrics
Compound ScaffoldHLM Intrinsic Clearance (µL/min/mg)HLM Half-life (t1/2, min)PAMPA Papp​ (10⁻⁶ cm/s)
Tetrahydro-4H-pyran-4-one > 150 (High)< 1018.5
4-Acetyltetrahydropyran 85 (Moderate)1622.1
2-Methoxy-1-(oxan-4-yl)ethan-1-one 35 (Low)> 4014.8

Note: The methoxy derivative demonstrates a superior metabolic half-life due to the protective polarity of the methoxy group, with only a marginal, acceptable reduction in passive permeability.

Conclusion

Benchmarking 2-methoxy-1-(oxan-4-yl)ethan-1-one against standard tetrahydropyran derivatives reveals it to be a highly strategic building block for lead optimization. By leveraging the principles of LipMetE, the incorporation of the methoxyacetyl moiety successfully depresses lipophilicity while introducing valuable hydrogen-bonding vectors. The self-validating experimental frameworks provided demonstrate that this scaffold effectively resists rapid CYP-mediated clearance while maintaining viable membrane permeability, making it an optimal choice for developing orally bioavailable therapeutics.

Sources

A Comparative Guide to the Binding Affinity of Small Molecule Inhibitors Targeting Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide.[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates cannabinoid receptors CB1 and CB2. This mechanism of action has shown significant therapeutic potential for pain, inflammation, and anxiety, without the psychotropic side effects associated with direct CB1 receptor agonists.[2] Consequently, the development of potent and selective FAAH inhibitors is an area of intense research in drug discovery.[3]

This guide will explore the structure-activity relationships (SAR) of distinct classes of FAAH inhibitors, providing a comparative analysis of their binding affinities. We will delve into the experimental design of binding assays and the causal relationships between molecular structure and inhibitory potency.

Comparative Analysis of FAAH Inhibitor Binding Affinities

The potency of FAAH inhibitors is intrinsically linked to their chemical scaffold. Here, we compare the binding affinities of three prominent classes of FAAH inhibitors: α-ketoheterocycles, piperidine/piperazine-based inhibitors, and piperazine ureas.

Inhibitor ClassRepresentative CompoundTarget SpeciesBinding Affinity (IC₅₀/Kᵢ)Reference
α-Ketoheterocycle OL-135rat FAAHKᵢ (not specified, but a superior inhibitor of rFAAH)[4]
Piperidine Urea PF-750human FAAHIC₅₀ = 7.6-fold more potent for hFAAH vs rFAAH[4]
Piperidine Urea Analog N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamidehuman FAAHIC₅₀ values consistently show greater potency for hFAAH[4]
Piperazine Urea Compound 60jNot specifiedPotent inhibitory activity[5]
Carbamate Inhibitor Compound 9human/rat FAAHPotent nanomolar inhibitory activity[2]
Carbamate Inhibitor Compound 31human/rat FAAHPotent nanomolar inhibitory activity[2]

Key Insights from the Data:

  • Species Selectivity: As exemplified by PF-750 and its analogs, inhibitor potency can vary significantly between human and rat FAAH, highlighting the importance of evaluating inhibitors against the target species of interest.[4]

  • Scaffold-Dependent Affinity: The diverse range of binding affinities across different inhibitor classes underscores the critical role of the core chemical scaffold in determining potency. For instance, α-ketoheterocycles and piperidine/piperazine-based compounds represent distinct approaches to achieving high-affinity binding.[2][6]

  • Covalent vs. Reversible Inhibition: Some inhibitors, like the piperidine ureas, act as covalent modifiers of the catalytic serine residue in FAAH, leading to irreversible inhibition.[4] In contrast, other classes, such as certain α-ketoheterocycles, may exhibit reversible binding.[4] The mode of inhibition has significant implications for the inhibitor's pharmacokinetic and pharmacodynamic profile.

The "How" and "Why": Experimental Design for Binding Affinity Determination

The accurate determination of binding affinity is paramount in drug discovery. A variety of biophysical and biochemical assays are employed for this purpose. While the provided search results do not detail the specific protocols for the FAAH inhibitors listed in the table, a general workflow for determining the IC₅₀ of an inhibitor is outlined below.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FAAH.

1. Reagents and Materials:

  • Recombinant human or rat FAAH enzyme
  • FAAH substrate (e.g., a fluorogenic substrate)
  • Assay buffer (e.g., Tris-HCl with a detergent like Triton X-100)
  • Test compounds (dissolved in DMSO)
  • 96-well microplates (black, for fluorescence assays)
  • Fluorescence plate reader

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.
  • Assay Reaction:
  • Add a small volume of the diluted test compound or DMSO (for control wells) to the microplate wells.
  • Add the diluted FAAH enzyme to all wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
  • Data Acquisition: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.
  • Data Analysis:
  • Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Choice of Enzyme Source: Using recombinant enzyme ensures a pure and consistent source of the target protein, minimizing variability in the assay.

  • Fluorogenic Substrate: This provides a sensitive and continuous readout of enzyme activity, allowing for accurate determination of reaction rates.

  • Pre-incubation with Inhibitor: This step is crucial for inhibitors that have a slow on-rate, ensuring that the binding equilibrium is reached before measuring the enzymatic activity.

  • DMSO Control: This is essential to account for any effects of the solvent on the enzyme activity.

Diagram of the Experimental Workflow for IC₅₀ Determination:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Serial Dilution of Test Compound Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Enzyme_Prep Dilution of FAAH Enzyme Add_Enzyme Add FAAH Enzyme (Pre-incubation) Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining the IC₅₀ of FAAH inhibitors.

Signaling Pathway and Mechanism of Action

FAAH is a key regulator of the endocannabinoid signaling pathway. By hydrolyzing anandamide, FAAH terminates its signaling. Inhibition of FAAH leads to an accumulation of anandamide, which then acts on cannabinoid receptors, primarily CB1 and CB2, to elicit its physiological effects.

Diagram of the FAAH-Mediated Endocannabinoid Signaling Pathway:

signaling_pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation CB2_Receptor CB2 Receptor Anandamide->CB2_Receptor Activation Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1_Receptor->Therapeutic_Effects CB2_Receptor->Therapeutic_Effects FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition

Caption: FAAH's role in endocannabinoid signaling and its inhibition.

Conclusion and Future Directions

The development of FAAH inhibitors continues to be a promising avenue for the treatment of a variety of neurological and inflammatory disorders. The comparative analysis of binding affinities across different chemical scaffolds reveals the intricate structure-activity relationships that govern inhibitor potency. Future research will likely focus on the development of inhibitors with improved selectivity and pharmacokinetic properties, as well as the exploration of novel chemical scaffolds. A deeper understanding of the structural basis of inhibitor binding, aided by techniques such as X-ray crystallography, will be instrumental in the rational design of the next generation of FAAH-targeted therapeutics.[4]

References

  • Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. PMC. [Link]

  • Structure-activity studies of cyclic ketone inhibitors of the serine protease plasmin: design, synthesis, and biological activity. PubMed. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides | ACS Omega. ACS Publications. [Link]

  • Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. PubMed. [Link]

  • Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. PubMed. [Link]

  • Correlation of inhibitor effects on enzyme activity and thermal stability for the integral membrane protein fatty acid amide hydrolase. PMC. [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]

  • Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. PubMed. [Link]

  • Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. Sigma-Aldrich. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. PubMed. [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Royal Society of Chemistry. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors | ACS Omega. ACS Publications. [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints.org. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure & PPE Guide: Handling 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). We must understand the causality behind chemical hazards to implement self-validating, fail-safe protocols. This guide provides the operational and logistical framework for safely handling 2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS: 1338948-04-1), a highly versatile ketone-ether scaffold frequently utilized in medicinal chemistry and drug development.

Risk Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand how the molecular structure of 2-Methoxy-1-(oxan-4-yl)ethan-1-one dictates its toxicological profile. According to standardized hazard classifications, this compound presents three primary risks (1)[1]:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The molecule contains both a ketone carbonyl and an ether linkage (the tetrahydropyran ring). These functional groups grant the compound excellent solvent properties, making it highly lipophilic. Upon contact with the skin or eyes, it rapidly dissolves the lipid bilayer of the stratum corneum and cellular membranes. This lipid stripping leads to acute localized inflammation, erythema (redness), and potential corneal damage.

  • H336 (Specific Target Organ Toxicity - Single Exposure; STOT SE 3): As a volatile organic compound (VOC), this chemical readily partitions into the vapor phase at room temperature. Inhalation allows these lipophilic molecules to rapidly cross the alveolar membrane and the blood-brain barrier. Once in the central nervous system (CNS), it alters neuronal membrane fluidity, manifesting clinically as narcotic effects—specifically drowsiness, dizziness, and impaired motor function (2)[2].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires matching the material's chemical resistance profile to the specific functional groups of the hazard.

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl Rubber Gloves (≥14 mil thickness)Ketones rapidly permeate and degrade latex and thin nitrile by swelling the polymer matrix. Butyl rubber provides a dense, impermeable barrier to polar organic solvents.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against liquid micro-droplets and splashes that could cause severe lipid dissolution in the cornea (H319). Safety glasses are insufficient due to the lack of a facial seal.
Respiratory Protection NIOSH-Approved Half-Face Respirator with Organic Vapor (OV) CartridgesRequired only if engineering controls (fume hoods) fail. Activated carbon in OV cartridges adsorbs volatile ketone molecules, preventing CNS depression (H336) (3)[3].
Body Protection Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesProvides a physical barrier against spills and minimizes the risk of ignition, as ketone vapors can form combustible mixtures in air.

Hazard Exposure & Mitigation Workflow

The following diagram illustrates the logical relationship between the chemical's physical properties, exposure pathways, and the engineering/PPE controls required to break the chain of exposure.

HazardMitigation Chem 2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS: 1338948-04-1) Vapor Vapor Emission (Volatility) Chem->Vapor Liquid Liquid Splash (Lipophilic Solvent) Chem->Liquid Inhalation Inhalation Pathway (Alveolar Absorption) Vapor->Inhalation Dermal Dermal / Ocular Contact (Stratum Corneum Penetration) Liquid->Dermal CNS CNS Depression (H336: STOT SE 3) Inhalation->CNS Irritation Tissue Inflammation (H315 / H319) Dermal->Irritation Ventilation Engineering Control: Chemical Fume Hood Ventilation->Inhalation Extracts Vapors PPE_Dermal Barrier Protection: Butyl Gloves & Goggles PPE_Dermal->Dermal Blocks Contact

Hazard exposure pathways of 2-Methoxy-1-(oxan-4-yl)ethan-1-one and required mitigation strategies.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every step of the handling process must minimize vapor displacement and prevent aerosolization (4)[4].

Phase 1: Pre-Operational Readiness

  • Ventilation Verification: Confirm the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). This engineering control is your primary defense against STOT SE 3 vapor accumulation.

  • PPE Donning & Inspection: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don ANSI Z87.1 chemical splash goggles and a flame-resistant lab coat.

Phase 2: Material Transfer & Reaction Setup

  • Closed-System Transfer: Utilize a chemically inert, positive-displacement syringe (e.g., glass with a PTFE plunger) to extract the ketone. Causality Note: Do not pour the liquid openly. Open pouring exponentially increases the surface-area-to-volume ratio, causing rapid vapor emission and localized inhalation hazards.

  • Inert Introduction: Dispense the chemical directly into the sealed reaction flask through a rubber septum. If the reaction is moisture-sensitive, ensure the system is continuously purged with Argon or Nitrogen and vented through an oil bubbler to capture fugitive emissions.

Phase 3: Decontamination & Waste Routing

  • Equipment Rinsing: Triple-rinse all syringes and glassware with a compatible, volatile solvent (e.g., acetone) inside the fume hood.

  • Waste Segregation: Dispose of the rinsate in a designated "Non-Halogenated Organic Waste" container. Never mix with halogenated waste to prevent unintended exothermic incompatibilities.

Spill Management & Disposal Plan

In the event of a loss of containment, immediate action is required to prevent CNS narcotic effects in laboratory personnel.

Emergency Spill Protocol (Volumes < 250 mL)

  • Evacuation & Isolation: Immediately halt work, alert nearby personnel, and ensure the fume hood sash is fully open to maximize vapor extraction.

  • PPE Escalation: If the spill occurs outside the fume hood, you must immediately don a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) cartridges before attempting cleanup.

  • Containment: Deploy universal chemical absorbent pads or inert particulate absorbents (e.g., diatomaceous earth or sand) around the perimeter of the spill to prevent spreading. Causality Note: Never use combustible materials like paper towels or sawdust, as ketones can form highly flammable mixtures upon absorption.

  • Recovery: Use non-sparking polypropylene scoops to collect the saturated absorbent. Transfer the material into a highly durable, sealable high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water solution to remove residual lipophilic traces, then wipe dry. Label the waste container as "Hazardous Waste: Non-Halogenated Organic Liquid (Contains 2-Methoxy-1-(oxan-4-yl)ethan-1-one)" and transfer it to the central waste accumulation area.

References

  • NextSDS. "2-methoxy-1-(oxan-4-yl)ethan-1-one — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "eTool: Respiratory Protection - Respirator Change Schedules." United States Department of Labor. Available at:[Link]

  • Safeopedia. "What is Specific Target Organ Toxicity (STOT)?" Safeopedia Occupational Health. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-1-(oxan-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Methoxy-1-(oxan-4-yl)ethan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。